2-(4-Chlorophenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYGROHYLCZLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(4-chlorophenyl)acetamide, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings and practical considerations of two primary routes: the hydrolysis of 4-chlorobenzyl cyanide and the amidation of 2-(4-chlorophenyl)acetic acid. Additionally, the Willgerodt-Kindler reaction is explored as an alternative approach. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, comparative data, and expert insights to facilitate informed decisions in process development and optimization.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of a variety of organic molecules. Its structural motif is found in numerous compounds with biological activity, making it a valuable intermediate for the development of pharmaceuticals and agrochemicals. The presence of the chlorophenyl group and the acetamide moiety allows for diverse functionalization, leading to a broad spectrum of target molecules. The efficiency and scalability of its synthesis are therefore of paramount importance for industrial applications.
This guide will explore the most prevalent and effective methods for the preparation of this compound, providing a detailed analysis of each pathway's advantages and limitations.
Synthetic Pathways
There are several established routes to synthesize this compound. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. We will focus on the three most prominent methods.
Pathway 1: Hydrolysis of 4-Chlorobenzyl Cyanide
The hydrolysis of nitriles to amides is a fundamental transformation in organic chemistry.[1][2] This pathway involves the conversion of 4-chlorobenzyl cyanide (also known as (4-chlorophenyl)acetonitrile) to the desired acetamide. This method is often favored due to the ready availability of the starting nitrile, which can be synthesized from 4-chlorobenzyl chloride.[3][4]
2.1.1. Mechanistic Insights
The hydrolysis of a nitrile to an amide can be catalyzed by either acid or base.[1][2]
-
Acid-Catalyzed Hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps lead to the formation of the amide.[1]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to yield the amide. Careful control of reaction conditions is necessary to prevent further hydrolysis of the amide to the corresponding carboxylic acid.[5]
2.1.2. Experimental Protocol: Controlled Hydrolysis
A common challenge in nitrile hydrolysis is over-reaction to the carboxylic acid.[5] However, by carefully controlling the reaction conditions, the reaction can be stopped at the amide stage.
Step-by-Step Protocol:
-
Preparation of 4-Chlorobenzyl Cyanide: 4-Chlorobenzyl cyanide can be prepared by reacting 4-chlorobenzyl chloride with sodium cyanide in a suitable solvent system, often with a phase-transfer catalyst.[3][4]
-
Hydrolysis: The prepared 4-chlorobenzyl cyanide is subjected to hydrolysis. For instance, using a mixture of sulfuric acid and water at a controlled temperature allows for the selective formation of the amide.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization to yield this compound.
2.1.3. Process Flow Diagram
Caption: Synthesis via Hydrolysis of 4-Chlorobenzyl Cyanide.
Pathway 2: Amidation of 2-(4-Chlorophenyl)acetic Acid
The direct formation of an amide bond from a carboxylic acid and an amine is one of the most common reactions in medicinal chemistry.[6][7] This pathway involves the reaction of 2-(4-chlorophenyl)acetic acid with an ammonia source.
2.2.1. Mechanistic Insights
Direct amidation of a carboxylic acid with ammonia is a challenging transformation that typically requires high temperatures and results in an equilibrium mixture. To overcome this, the carboxylic acid is usually activated first. Common activating agents include:
-
Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid into a more reactive acyl chloride. The acyl chloride then readily reacts with ammonia to form the amide.[8]
-
Coupling Reagents: A wide variety of coupling reagents (e.g., DCC, EDC, HATU) can be used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, allowing for efficient reaction with an amine.
-
Boron-based Reagents: Boron-based reagents, such as B(OCH₂CF₃)₃, have emerged as effective catalysts for direct amidation, offering a milder alternative to traditional methods.[9]
2.2.2. Experimental Protocol: Acyl Chloride Route
The acyl chloride route is a robust and widely used method for the synthesis of amides.
Step-by-Step Protocol:
-
Acyl Chloride Formation: 2-(4-Chlorophenyl)acetic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of DMF, to form 2-(4-chlorophenyl)acetyl chloride. The excess thionyl chloride is typically removed by distillation.
-
Amidation: The crude acyl chloride is then carefully added to a cooled, concentrated solution of aqueous ammonia. The amide precipitates out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[10]
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 5. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Chlorophenyl)acetamide chemical properties and structure
An In-depth Technical Guide to 2-(4-Chlorophenyl)acetamide: Structure, Properties, and Applications
Foreword
As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical data. It lies in understanding the intricate relationship between a molecule's structure and its potential applications, particularly in the dynamic field of drug development. This guide is crafted for fellow researchers and scientists, offering a comprehensive and practical perspective on this compound. We will delve into its fundamental chemical properties, explore its three-dimensional structure, and contextualize its utility as a valuable building block in medicinal chemistry. The emphasis here is on the "why"—the causal links between molecular characteristics and synthetic strategy—to empower your research endeavors.
Molecular Identity and Structural Elucidation
This compound is a substituted aromatic amide that serves as a versatile intermediate in organic synthesis. Its identity is established by the following identifiers:
Core Structure and Crystallography
The molecule consists of a para-substituted chlorophenyl ring linked to an acetamide moiety via a methylene bridge. This seemingly simple arrangement possesses significant structural nuances revealed by X-ray crystallography.
The crystal structure of this compound is orthorhombic.[2] A critical feature is the spatial relationship between the aromatic ring and the acetamide group. These two planar moieties are not coplanar; instead, the acetamide group is significantly twisted out of the benzene plane, with a reported dihedral angle of 83.08°.[2] This pronounced twist is a key conformational feature that influences the molecule's intermolecular interactions and reactivity.
In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds. Specifically, N—H···O interactions link adjacent molecules, forming layers and stabilizing the crystal lattice.[2] This hydrogen bonding capability is a crucial determinant of the compound's physical properties, such as melting point and solubility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development.
Physicochemical Properties
The key physicochemical data for this compound are summarized below. These properties are critical for selecting appropriate solvents for reactions and purification, as well as for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 169.61 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| XLogP3 (Lipophilicity) | 1.5 | [1] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [1] |
| Hydrogen Bond Acceptors | 1 (from C=O) | [1] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint for chemical structure verification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB' system of the para-substituted ring, a singlet for the methylene (-CH₂-) protons adjacent to the ring and carbonyl group (typically 3.5-4.0 ppm), and a broad singlet for the two amide (-NH₂) protons which may exchange with D₂O.
-
¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon (C=O) in the downfield region (typically >170 ppm), four distinct signals for the aromatic carbons (with two having higher intensity due to symmetry), and a signal for the aliphatic methylene carbon (-CH₂-).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands. These include N-H stretching vibrations for the primary amide (two bands, typically 3100-3500 cm⁻¹), a strong C=O (amide I) stretching band around 1640-1680 cm⁻¹, and C-Cl stretching in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 169 and a characteristic M+2 peak at m/z 171 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Reactivity
The synthesis of this compound and its derivatives is often a straightforward process, making it an accessible intermediate for further molecular elaboration. A common and reliable method involves the amidation of an activated carboxylic acid derivative.
Experimental Protocol: Synthesis from 2-(4-Chlorophenyl)acetyl Chloride
This protocol describes a general procedure for synthesizing N-substituted this compound derivatives, which can be adapted for the parent compound by using ammonia. The causality behind this approach is the high reactivity of the acyl chloride, which readily undergoes nucleophilic acyl substitution with an amine.
Step 1: Activation of Carboxylic Acid
-
2-(4-Chlorophenyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive intermediate, 2-(4-chlorophenyl)acetyl chloride.
-
Rationale: The carboxylic acid's hydroxyl group is a poor leaving group. Converting it to an acyl chloride makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Step 2: Nucleophilic Acyl Substitution
-
The generated 2-(4-chlorophenyl)acetyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane, THF).
-
The solution is cooled (typically to 0 °C) to manage the exothermic nature of the reaction.
-
A suitable amine (or ammonia for the parent compound) is added, along with a non-nucleophilic base such as triethylamine (TEA) or pyridine.
-
Rationale: The amine acts as the nucleophile. The added base is crucial; it neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive.
Step 3: Workup and Purification
-
The reaction mixture is typically washed with dilute acid (to remove excess base and amine), followed by a base (like NaHCO₃ solution) and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography.
-
Rationale: This aqueous workup sequence effectively removes impurities and byproducts, leading to a purer final compound. Recrystallization is often effective for solid products, exploiting differences in solubility.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Applications in Drug Development and Research
While this compound itself is not typically an active pharmaceutical ingredient, its structural motif is of significant interest in medicinal chemistry. It serves as a key building block for more complex molecules with potential therapeutic activities.
-
Scaffold for Bioactive Molecules: Research has shown that incorporating the this compound moiety into various heterocyclic systems can lead to compounds with a range of biological effects. These include potential anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The chlorophenyl group can engage in hydrophobic and halogen-bonding interactions within biological targets, while the acetamide portion provides a key hydrogen bonding motif.
-
Synthetic Intermediate: The compound is a valuable intermediate for multi-step syntheses.[5] The primary amide can be further functionalized, or it can be hydrolyzed back to the carboxylic acid if needed, providing synthetic flexibility.
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical reagent. This compound has specific hazards that must be managed appropriately.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]
-
Signal Word: Warning[1]
Handling and Personal Protective Equipment (PPE)
Given its hazard profile, the following precautions are mandatory:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (nitrile or other chemically resistant material).
-
Wear safety glasses with side-shields or goggles.
-
A lab coat is required to prevent skin contact.
-
-
Handling Practices: Avoid breathing dust.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a well-defined chemical entity whose value lies in its utility as a synthetic intermediate. Its distinct three-dimensional structure, governed by the non-planar arrangement of its core moieties and intermolecular hydrogen bonding, dictates its physical properties. A firm grasp of its synthesis, reactivity, and spectroscopic signature allows researchers to confidently employ it as a building block in the rational design of novel compounds, particularly in the pursuit of new therapeutic agents. As with any chemical, a rigorous approach to safety and handling is essential for its responsible use in the laboratory.
References
- 1. This compound | C8H8ClNO | CID 643286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide (EVT-5880477) [evitachem.com]
An In-depth Technical Guide to the Biological Mechanisms of 2-(4-Chlorophenyl)acetamide
A Senior Application Scientist's Synthesis of Current Research and Future Directions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Chlorophenyl)acetamide is a synthetic organic compound that has served as a foundational scaffold for the development of a diverse range of biologically active molecules. While the specific mechanism of action for the core compound remains an area of active investigation, numerous derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, pain management, and infectious diseases. This technical guide provides a comprehensive overview of the known biological effects and putative mechanisms of action of this compound and its derivatives, drawing upon the current body of scientific literature. We will delve into its physicochemical properties, metabolic fate, and the signaling pathways modulated by its more complex analogues. This document is intended to serve as a resource for researchers and drug development professionals, providing both a summary of existing knowledge and a forward-looking perspective on the therapeutic potential of this chemical class.
Introduction and Physicochemical Profile
This compound is a member of the acetamide class of organic compounds, characterized by an acetamide group linked to a 4-chlorophenyl moiety.[1][2] Its fundamental structure has made it an attractive starting point for medicinal chemistry campaigns due to the synthetic tractability and the ability to introduce a wide array of functional groups.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems, including its solubility, permeability, and potential for metabolism.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Sparingly soluble | [1] |
| LogP | 1.5 | [1] |
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical to its pharmacological activity. For N-(4-Chlorophenyl)acetamide, a related compound, studies in mice have indicated that buccal absorption is related to its analgesic activity.[2]
Metabolism of N-(4-chlorophenyl)acetamide in rats has been shown to yield several hydroxylated and de-chlorinated metabolites, including 2-acetamido-5-chlorophenol, 4-acetamido-2-chlorophenol, 5-acetamido-2-chlorophenol, and p-acetamidophenol.[2] The oxidation of this compound is catalyzed by liver microsomes.[2] This metabolic profile suggests that the biological activity of the parent compound may be influenced by the generation of active metabolites.
Biological Activities and Potential Mechanisms of Action
While a definitive mechanism of action for this compound has not been fully elucidated, a significant body of research on its derivatives points towards several potential biological targets and signaling pathways. The following sections will explore these activities and the proposed mechanisms based on studies of its analogues.
Anti-Inflammatory Activity
Derivatives of this compound have demonstrated notable anti-inflammatory properties, suggesting multiple potential mechanisms of action in modulating the inflammatory response.
One proposed anti-inflammatory mechanism involves the regulation of key signaling molecules. A study on the pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[3][4][5] This effect was associated with a significant decrease in the pro-inflammatory cytokine TNF-α and a marked elevation of the anti-inflammatory cytokine TGF-β1.[3][4][5] This suggests a selective immunomodulatory role, potentially through the regulation of cytokine gene expression or release.
Another avenue of anti-inflammatory action was revealed in a study of 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA). This compound was found to downregulate the expression of thymic stromal lymphopoietin (TSLP), a key factor in allergic inflammation, in a human mast cell line.[6] The mechanism was traced to the inhibition of the Caspase-1 and NF-κB signaling pathways.[6] PA was shown to suppress the activation and phosphorylation of NF-κB, as well as the degradation of its inhibitor, IκBα.[6]
Caption: Proposed anti-inflammatory mechanism of a this compound derivative.
Anticancer Activity
The this compound scaffold has been incorporated into numerous compounds with demonstrated anticancer activity against various cell lines.[7][8][9][10][11] The mechanisms underlying these cytotoxic effects are likely diverse and target-specific.
Several studies have pointed towards the inhibition of protein kinases as a potential anticancer mechanism. For instance, a novel derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, was identified as a selective inhibitor of Aurora Kinase B, a key regulator of mitosis.[12] Another derivative, CHMFL-KIT-64, is a potent c-KIT kinase inhibitor with potential applications in gastrointestinal stromal tumors.[13] Molecular docking studies of 1,2,4-triazole-based acetamide derivatives have suggested strong binding affinities to c-kit tyrosine kinase and protein kinase B, further implicating kinase inhibition in their anti-proliferative effects.[10]
In the context of bone-related cancers, a derivative, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide, was found to inhibit osteoclast differentiation.[13][14] This effect was mediated by the downregulation of TRAF6, a key signaling protein in the RANKL pathway, which is crucial for osteoclast formation and function.[13][14]
Caption: Inhibition of osteoclast differentiation by a this compound derivative.
Analgesic Activity
The analgesic properties of acetamide derivatives are of significant interest, particularly in the search for non-opioid pain therapeutics. The mechanism of action for some of these compounds appears to be related to that of acetaminophen (paracetamol).
The analgesic effect of acetaminophen is believed to be mediated in part by its metabolite, N-arachidonoyl-phenolamine (AM404), which is formed in the brain.[15][16] AM404 is thought to exert its effects through the endogenous cannabinoid system, potentially via CB₁ receptors, and by activating the transient receptor potential vanilloid-1 (TRPV1) channel.[15] It is plausible that certain this compound derivatives could be metabolized to similar active compounds, thereby engaging these pathways to produce analgesia. Furthermore, a pyrazole derivative containing a related chlorophenyl moiety has been characterized as an inverse agonist at the CB₁ receptor, highlighting the potential for this chemical class to interact with the endocannabinoid system.[17]
Antibacterial Activity
Several derivatives of this compound have been synthesized and evaluated for their antibacterial properties, showing moderate to high activity against various bacterial strains.[18]
One study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggested that its antibacterial activity against Klebsiella pneumoniae may involve the inhibition of penicillin-binding proteins (PBPs), leading to cell lysis.[19] The presence of a chloro atom was found to enhance this activity.[19] This compound also showed a synergistic effect when combined with carbapenem antibiotics like meropenem and imipenem.[20][21]
Experimental Protocols
To facilitate further research in this area, this section provides representative, step-by-step methodologies for key experiments cited in the literature.
In Vitro Anti-Inflammatory Assay: Measurement of TNF-α and TGF-β1
This protocol is adapted from studies evaluating the immunomodulatory effects of this compound derivatives.[3][4][5]
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes and collect the cell-free supernatant.
-
ELISA: Quantify the concentrations of TNF-α and TGF-β1 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the total protein content of the cells in each well and compare the results from treated and untreated cells.
In Vitro Anticancer Assay: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While a considerable amount of research has focused on its derivatives, the precise molecular targets and mechanisms of action of the core compound remain to be fully elucidated. Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify the direct binding partners of this compound.
-
Mechanism of Action Studies: Conducting in-depth cellular and molecular studies to confirm the signaling pathways modulated by the core compound and its active derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize its potency and selectivity for specific biological targets.
References
- 1. This compound | C8H8ClNO | CID 643286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. مقاله N-(۴-(۴-Chlorophenyl)Thiazol-۲-yl)-۲-(۲-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation [civilica.com]
- 10. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy 2-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide (EVT-5880477) [evitachem.com]
- 14. Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs [ouci.dntb.gov.ua]
- 17. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. irejournals.com [irejournals.com]
- 19. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Chlorophenyl)acetamide: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)acetamide, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This document delves into the historical context of its synthesis, detailed physicochemical properties, established and modern synthetic protocols, and a thorough exploration of its burgeoning role in drug discovery. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers engaged in the development of novel therapeutics and functional materials.
Introduction: Unveiling a Core Moiety
This compound, a halogenated aromatic amide, represents a fundamental scaffold in organic synthesis. Its structural simplicity, featuring a p-chlorinated phenyl ring linked to an acetamide group, belies a rich and evolving history of scientific exploration. While the precise moment of its initial discovery remains to be definitively pinpointed in readily accessible literature, its emergence is intrinsically linked to the broader advancements in the synthesis of aromatic amides in the early 20th century.
The primary utility of this compound lies in its role as a key building block for more complex molecules. The presence of the reactive acetamide group and the electronically modified phenyl ring provides multiple avenues for further chemical transformations. This has positioned the compound as a valuable precursor in the synthesis of a diverse array of molecules with significant biological activities, including potential anticancer, antimicrobial, and anti-inflammatory agents. This guide will illuminate the journey of this compound from a synthetic curiosity to a cornerstone of modern chemical research.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and synthetic methodologies.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO | --INVALID-LINK--[1] |
| Molecular Weight | 169.61 g/mol | --INVALID-LINK--[1] |
| Appearance | Pale yellow block-like crystals | --INVALID-LINK--[2] |
| Melting Point | 152–154 °C | --INVALID-LINK--[3] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | --INVALID-LINK--[4] |
| CAS Number | 20101-92-2 | --INVALID-LINK--[1] |
Crystal Structure and Molecular Geometry
The three-dimensional arrangement of atoms within this compound has been elucidated through single-crystal X-ray diffraction studies. The crystal structure reveals an orthorhombic system.[2] A notable feature of its molecular geometry is the dihedral angle between the acetamide group and the benzene plane, which is approximately 83.08°.[2] In the crystalline state, molecules of this compound are interconnected by N—H⋯O hydrogen bonds, forming layered structures.[2]
Figure 1: Molecular Structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several established routes, each with its own advantages in terms of yield, purity, and scalability. The choice of a particular synthetic pathway often depends on the availability of starting materials and the desired scale of production.
Established Synthetic Protocols
Protocol 1: From 4-Chlorophenylacetic Acid
This is a common and direct method involving the amidation of 4-chlorophenylacetic acid.
-
Step 1: Activation of the Carboxylic Acid: 4-Chlorophenylacetic acid is converted to a more reactive species, typically an acyl chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is usually performed in an inert solvent.
-
Step 2: Amination: The resulting 4-chlorophenylacetyl chloride is then reacted with ammonia (aqueous or gaseous) to form the desired acetamide. The reaction is typically exothermic and requires careful temperature control.
Protocol 2: From 4-Cyanobenzyl Chloride
This method involves the hydrolysis of a nitrile precursor under solvothermal conditions.[2]
-
Step 1: Reaction Mixture Preparation: A mixture of 4-cyanobenzyl chloride, sodium azide (NaN₃), and a copper(II) chloride dihydrate (CuCl₂·2H₂O) catalyst is prepared in a Teflon-lined reactor.
-
Step 2: Solvothermal Reaction: The sealed reactor is heated to 150°C for 72 hours.
-
Step 3: Isolation: After cooling, the resulting mixture is washed with water to yield pale yellow crystals of this compound.[2]
Protocol 3: From 4-Chloroaniline
This route involves the N-acetylation of 4-chloroaniline.
-
Step 1: Reaction Setup: 4-Chloroaniline is dissolved in a suitable solvent, often in the presence of a base to neutralize the acidic byproduct.
-
Step 2: Acetylation: Acetic anhydride or acetyl chloride is added to the solution, leading to the formation of N-(4-chlorophenyl)acetamide, a closely related compound.
Figure 2: Key Synthetic Pathways to this compound.
Analytical Methodologies
The characterization and quality control of this compound rely on a suite of modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a robust method for assessing the purity of this compound and for the separation of related impurities. A common mobile phase consists of acetonitrile and water with a modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the compound and its derivatives. The chemical shifts and coupling constants provide definitive information about the molecular framework.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups, such as the N-H and C=O stretches of the amide group.
Applications in Drug Discovery and Development
The this compound moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities. Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Research
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain phenylacetamide derivatives have demonstrated potent activity against prostate carcinoma (PC3) cell lines.[6] The mechanism of action is often attributed to the induction of apoptosis in cancer cells.
Antimicrobial and Antifungal Activity
The scaffold has been incorporated into novel compounds with significant antimicrobial and antifungal properties. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising activity against both bacterial and fungal species.
Anti-inflammatory and Analgesic Potential
Research into acetamide derivatives has a long history in the development of anti-inflammatory and analgesic drugs. The structural features of this compound make it an attractive starting point for the design of new non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving agents.
Figure 3: Role of this compound in Drug Discovery.
Conclusion and Future Perspectives
This compound has evolved from a simple chemical entity to a cornerstone in the synthesis of high-value molecules, particularly within the pharmaceutical industry. Its straightforward synthesis, coupled with its versatile reactivity, ensures its continued relevance in both academic and industrial research. The ongoing exploration of its derivatives in various therapeutic areas highlights the untapped potential of this fundamental scaffold. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the rational design of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. The journey of this compound is a testament to the enduring power of fundamental chemical structures in driving innovation in science and medicine.
References
- 1. This compound | C8H8ClNO | CID 643286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 5. Separation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-(4-Chlorophenyl)acetamide: Starting Materials and Methodologies
Abstract
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-(4-chlorophenyl)acetamide, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the starting materials, reaction mechanisms, and process considerations. The guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is present in a range of compounds, including anticonvulsants, anti-inflammatory agents, and fungicides. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide will explore the two most prevalent synthetic strategies, starting from either (4-chlorophenyl)acetic acid or 4-chlorobenzyl cyanide, and will also touch upon alternative methods such as the Willgerodt-Kindler and Ritter reactions.
Primary Synthetic Routes
The selection of a synthetic route for this compound is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and safety considerations. The two primary pathways are the amidation of (4-chlorophenyl)acetic acid and the hydrolysis of 4-chlorobenzyl cyanide.
Route 1: Amidation of (4-Chlorophenyl)acetic Acid
This classical approach involves the conversion of a carboxylic acid to its corresponding amide. While direct reaction with ammonia is possible, it is often slow and requires high temperatures.[1] A more common and efficient method involves the activation of the carboxylic acid, typically by converting it to a more reactive derivative like an acyl chloride.
2.1.1. Starting Material: (4-Chlorophenyl)acetic acid
(4-Chlorophenyl)acetic acid is a commercially available white to off-white crystalline solid. Its synthesis is often achieved through the hydrolysis of 4-chlorobenzyl cyanide.[2][3]
2.1.2. Two-Step Protocol: Via Acyl Chloride Intermediate
This is the most widely employed method due to its high efficiency and relatively mild reaction conditions.
Step 1: Synthesis of (4-Chlorophenyl)acetyl chloride
(4-Chlorophenyl)acetic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the corresponding acyl chloride. Oxalyl chloride or phosphorus pentachloride can also be used.
-
Causality: Thionyl chloride is preferred for laboratory-scale synthesis because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[4][5] For larger-scale operations, the corrosive nature of these gases requires specialized equipment.
Step 2: Amidation of (4-Chlorophenyl)acetyl chloride
The resulting acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield this compound.[4][6]
-
Causality: This reaction is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia. The reaction is typically fast and exothermic. An excess of ammonia is often used to neutralize the HCl byproduct, which would otherwise react with the ammonia starting material.[5][6]
Experimental Protocol: Amidation of (4-Chlorophenyl)acetic Acid via Acyl Chloride
Materials:
-
(4-Chlorophenyl)acetic acid
-
Anhydrous Toluene (or other inert solvent)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice
-
Deionized water
Procedure:
-
Acyl Chloride Formation: In a fume hood, a flask equipped with a reflux condenser and a gas trap is charged with (4-chlorophenyl)acetic acid and anhydrous toluene. Thionyl chloride (1.2 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Solvent Removal: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and toluene are removed under reduced pressure.
-
Amidation: The crude (4-chlorophenyl)acetyl chloride is slowly added to a stirred solution of concentrated ammonium hydroxide, which is cooled in an ice bath.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold deionized water, and dried to afford this compound.
Route 2: Hydrolysis of 4-Chlorobenzyl Cyanide
This route involves the partial hydrolysis of a nitrile to an amide. Both acidic and basic conditions can be employed for this transformation.
2.2.1. Starting Material: 4-Chlorobenzyl Cyanide
4-Chlorobenzyl cyanide, also known as 4-chlorophenylacetonitrile, is a key precursor. It is typically synthesized by the reaction of 4-chlorobenzyl chloride with a cyanide salt, such as sodium or potassium cyanide.[12][13]
-
Safety Insight: The use of cyanide salts requires strict safety protocols due to their high toxicity.[14][15][16][17][18] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[15] Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.[16][18]
2.2.2. Hydrolysis Conditions
The choice between acidic and basic hydrolysis depends on the desired product and the presence of other functional groups in the molecule.
-
Acid-Catalyzed Hydrolysis: This method typically employs strong acids like sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a nitrilium ion intermediate.[19]
-
Base-Catalyzed Hydrolysis: This method uses strong bases such as sodium hydroxide or potassium hydroxide. The reaction is often carried out in an aqueous or alcoholic solution.[3]
-
Causality: Controlling the reaction conditions (temperature, reaction time, and concentration of reagents) is crucial to prevent over-hydrolysis of the amide to the corresponding carboxylic acid.[20]
Experimental Protocol: Partial Hydrolysis of 4-Chlorobenzyl Cyanide
Materials:
-
4-Chlorobenzyl Cyanide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized water
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a fume hood, 4-chlorobenzyl cyanide is added to a flask. The flask is cooled in an ice bath.
-
Acid Addition: Concentrated sulfuric acid is added slowly and dropwise to the stirred nitrile, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is carefully poured onto crushed ice.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold deionized water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The product is then dried.
Data Presentation: Comparison of Primary Synthetic Routes
| Feature | Route 1: Amidation of (4-Chlorophenyl)acetic Acid | Route 2: Hydrolysis of 4-Chlorobenzyl Cyanide |
| Starting Material | (4-Chlorophenyl)acetic acid | 4-Chlorobenzyl Cyanide |
| Key Reagents | Thionyl chloride, Ammonia | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) |
| Advantages | High yields, relatively clean reactions, well-established. | Fewer steps if starting from 4-chlorobenzyl chloride. |
| Disadvantages | Two-step process, use of corrosive thionyl chloride. | Use of highly toxic cyanides, risk of over-hydrolysis. |
| Typical Yield | > 85% | 70-85% |
Alternative Synthetic Strategies
While the two primary routes are the most common, other methods have been developed for the synthesis of this compound.
The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction allows for the synthesis of amides from aryl ketones.[21][22][23][24][25] In this case, 4-chloroacetophenone would be the starting material. The reaction is typically carried out with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the amide.[22][24]
-
Mechanistic Insight: The reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain.[21][22]
The Ritter Reaction
The Ritter reaction is a method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation, such as an alkene or an alcohol, in the presence of a strong acid.[19][26][27][28][29] For the synthesis of this compound, a suitable precursor that can generate a 4-chlorobenzyl carbocation would be required.
-
Applicability: This reaction is particularly useful for the synthesis of amides with tertiary alkyl groups attached to the nitrogen atom.[29]
Visualization of Synthetic Pathways
Diagram 1: Synthesis from (4-Chlorophenyl)acetic Acid
Caption: Route 1: Amidation via an acyl chloride intermediate.
Diagram 2: Synthesis from 4-Chlorobenzyl Cyanide
Caption: Route 2: Synthesis via nitrile hydrolysis.
Conclusion
The synthesis of this compound can be effectively achieved through several routes, with the amidation of (4-chlorophenyl)acetic acid and the hydrolysis of 4-chlorobenzyl cyanide being the most practical and widely used methods. The choice of a particular pathway will depend on a careful evaluation of factors such as starting material availability, cost, scalability, and safety. This guide provides the necessary technical details and experimental insights to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. westliberty.edu [westliberty.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. bionium.miami.edu [bionium.miami.edu]
- 12. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. taekwang.co.kr [taekwang.co.kr]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. lsuhsc.edu [lsuhsc.edu]
- 19. Ritter reaction - Wikipedia [en.wikipedia.org]
- 20. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 22. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 23. synarchive.com [synarchive.com]
- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 25. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. glaserr.missouri.edu [glaserr.missouri.edu]
- 27. Ritter Reaction [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. scispace.com [scispace.com]
An In-depth Technical Guide to 2-(4-Chlorophenyl)acetamide for Researchers and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)acetamide is a chlorinated aromatic amide that serves as a valuable building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of the chloro-phenyl group in numerous biologically active compounds. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, potential biological activities, and handling protocols, to support its application in research and drug development.
Core Compound Identification
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key computed and, where available, experimental data.
| Property | Value | Source |
| Molecular Weight | 169.61 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 169.0294416 Da | PubChem[1] |
| Monoisotopic Mass | 169.0294416 Da | PubChem[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the solvothermal hydrolysis of 4-cyanobenzylchloride.[2]
Experimental Protocol: Synthesis via Solvothermal Hydrolysis of 4-Cyanobenzylchloride
This protocol is based on the methodology described by G. L. et al. in Acta Crystallographica Section E.[2]
Materials:
-
4-cyanobenzylchloride
-
Sodium azide (NaN₃)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Deionized water
Procedure:
-
In a 15 ml Teflon-lined reactor, combine 4-cyanobenzylchloride (0.606 g, 4 mmol), sodium azide (0.39 g, 6 mmol), and copper(II) chloride dihydrate (0.684 g, 4 mmol).
-
Seal the reactor and place it in an oven preheated to 150 °C.
-
Maintain the reaction at 150 °C for 72 hours.
-
After 72 hours, allow the reactor to cool slowly to room temperature.
-
Wash the resulting mixture with deionized water.
-
Collect the pale yellow, block-like crystals of this compound by filtration. The reported yield for this method is 31%.[2]
Causality of Experimental Choices: The solvothermal method provides the necessary temperature and pressure to facilitate the hydrolysis of the nitrile group of the starting material to the corresponding amide. The presence of a copper catalyst is often crucial in such transformations.
Self-Validating System: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the crystalline product can also serve as an indicator of purity.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Potential Applications in Drug Development and Biological Activity
While extensive research specifically on this compound (CAS 20101-92-2) is still emerging, the broader class of chlorophenyl acetamides has shown significant promise in medicinal chemistry. It is important to note that the following potential activities are based on preliminary data for this specific compound from a commercial supplier and broader findings for structurally related molecules. These claims require further validation through dedicated biological research.
One supplier has indicated that this compound may act as an imidazole that binds to sirtuins, inhibits mitogen-activated protein kinase (MAPK), and exhibits anti-inflammatory effects by inhibiting amide hydrolysis. It has also been suggested to inhibit benzodiazepine receptors.
Potential Mechanisms of Action (Hypothesized)
-
Sirtuin Inhibition: Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism, aging, and gene expression.[3][4] The inhibition of specific sirtuins is being explored as a therapeutic strategy for various diseases, including cancer.[5]
-
MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway involved in cell proliferation, differentiation, and survival.[6] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[7][8]
-
Benzodiazepine Receptor Modulation: Benzodiazepine receptors are the primary target for benzodiazepine drugs, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.[9][10] These receptors are classified into central (CBR) and peripheral (PBR) types, with PBRs (now also known as translocator protein or TSPO) being implicated in neuroinflammation and neurodegenerative diseases.[9][10]
Logical Relationship of Potential Biological Targets
Caption: Hypothesized biological targets and outcomes.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount when handling any chemical compound. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Statements:
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are recommended.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Conclusion
This compound is a compound with a well-defined chemical structure and accessible synthetic routes. While its full biological potential is still under investigation, preliminary information and the activities of related compounds suggest it may be a valuable scaffold for the development of novel therapeutics targeting sirtuins, MAPK signaling, and benzodiazepine receptors. This guide provides a foundational understanding of its properties and handling to facilitate further research and exploration of its applications in drug discovery.
References
- 1. This compound | C8H8ClNO | CID 643286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [11C]N-Methyl-N-phenyl-[2-(4-chlorophenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl]acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [11C] N-Methyl- N-phenyl-[2-(4-chlorophenyl)-6,8-dichloroimidazo[1,2- a]pyridin-3-yl]acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 2-(4-Chlorophenyl)acetamide Derivatives
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
The 2-(4-chlorophenyl)acetamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its synthetic tractability and the ability to readily modify its structure have led to the discovery of derivatives with significant potential in treating a range of human diseases. This technical guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown promise, elucidate their mechanisms of action, provide detailed experimental protocols for their evaluation, and analyze their structure-activity relationships.
The this compound Core: A Gateway to Diverse Bioactivities
The fundamental structure of this compound, characterized by a 4-chlorophenyl ring linked to an acetamide group, provides a unique combination of lipophilicity and hydrogen bonding capabilities. This allows for interactions with a variety of biological targets. The chlorine atom at the para position of the phenyl ring often enhances the lipophilicity and can influence the electronic properties of the molecule, contributing to its binding affinity and overall activity.[1] The acetamide moiety, with its amide linkage, can participate in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.
The true versatility of this scaffold lies in the ease with which substitutions can be made at various positions, particularly on the acetamide nitrogen and the alpha-carbon. These modifications allow for the fine-tuning of physicochemical properties such as solubility, stability, and membrane permeability, ultimately leading to a broad spectrum of biological activities.
Anticancer Activity: A Promising Frontier
Derivatives of this compound have emerged as a significant class of potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes such as cell proliferation, apoptosis, and angiogenesis. One of the key mechanisms involves the inhibition of signaling pathways crucial for tumor growth and survival. For instance, some coumarin-acetohydrazide derivatives, which share a similar structural motif, have been shown to exert their anticancer effects by inhibiting the VEGFR-2/AKT signaling pathway.[3] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[3]
In Vitro Cytotoxicity Evaluation: The MTT Assay
The cytotoxic effects of this compound derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR)
The anticancer activity of these derivatives is significantly influenced by the nature of the substituents. For instance, studies on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which share a similar structural framework, have shown that the position of substituents on the phenyl ring plays a crucial role in their cytotoxic activity.[4] Generally, the presence of electron-withdrawing groups, such as nitro groups, tends to enhance the anticancer potency.[2]
| Compound ID | Modification on Acetamide Nitrogen | Cancer Cell Line | IC50 (µM) | Reference |
| 2c | p-nitrophenyl | MCF-7 | 100 | [2] |
| 4a | o-nitrophenyl | Hep-G2 | Not specified | [4] |
| 4c | p-nitrophenyl | SKNMC | 10.8 ± 0.08 | [4] |
| 4d | p-chlorophenyl | Hep-G2 | 22.3 ± 1.89 | [4] |
Table 1: Cytotoxic activity of selected acetamide derivatives.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[5][6][7]
Mechanism of Action
The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that their activity may stem from their ability to disrupt essential cellular processes in microorganisms. For instance, some chloroacetamide derivatives have been shown to act on penicillin-binding proteins, leading to cell lysis.[8] The presence of the chloro group is often considered crucial for enhancing this activity.[8]
Evaluation of Antimicrobial Activity: The Disc Diffusion Method
A common and effective method for screening the antimicrobial activity of new compounds is the disc diffusion method.
Experimental Protocol: Disc Diffusion Method
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Agar Plate Preparation: Uniformly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Impregnation: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Disc Placement: Place the impregnated discs onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.
Structure-Activity Relationship (SAR)
The antimicrobial potency of this compound derivatives is highly dependent on their structural features. Studies have shown that the introduction of different amine substituents on the acetamide moiety can significantly modulate the antibacterial activity.[6] For example, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against various bacterial strains.[6]
| Compound ID | Modification | Test Organism | Zone of Inhibition (mm) | Reference |
| 5d | Piperidine substitution | S. aureus ATCC6538p | 23.5 | [6] |
| - | 2-chloro-N-(3-hydroxyphenyl)acetamide | E. coli | 8-14 | [9] |
| - | 2-chloro-N-(4-hydroxyphenyl)acetamide | B. subtilis | 8-14 | [9] |
Table 2: Antimicrobial activity of selected acetamide derivatives.
Anti-inflammatory and Analgesic Activities
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Several this compound derivatives have demonstrated significant anti-inflammatory and analgesic properties.[10][11][12]
Mechanism of Action
The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[11] By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are potent inflammatory mediators. The structural similarity of some pyrrole-containing derivatives to the selective COX-2 inhibitor celecoxib supports this hypothesis.[13]
In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Divide Wistar rats into several groups: a control group, a reference drug group (e.g., diclofenac), and test groups receiving different doses of the this compound derivative.
-
Compound Administration: Administer the test compounds and the reference drug intraperitoneally or orally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Structure-Activity Relationship (SAR)
The presence of halogens on the aromatic ring of 2-(substituted phenoxy) acetamide derivatives has been shown to be favorable for both anticancer and anti-inflammatory activities.[11] Specifically, a compound identified as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities.[10][11][12]
Anticonvulsant Activity: A Potential for Epilepsy Treatment
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticonvulsant activity.[14][15]
Mechanism of Action
The anticonvulsant activity of these derivatives is thought to be mediated through their interaction with neuronal voltage-sensitive sodium channels.[15] By binding to these channels, the compounds can modulate neuronal excitability and reduce the propagation of abnormal electrical discharges that lead to seizures. Some derivatives have also been investigated for their affinity to GABAergic biotargets.[16]
In Vivo Evaluation of Anticonvulsant Activity
The anticonvulsant potential of new compounds is typically assessed using animal models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Preparation: Administer the test compound to mice or rats at various doses.
-
Induction of Seizure: After a predetermined time, induce a seizure by applying an electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50).
Structure-Activity Relationship (SAR)
SAR studies have revealed that the anticonvulsant activity is closely linked to the type of substituent on the anilide moiety.[14] For instance, 3-(trifluoromethyl)anilide derivatives showed significant activity in the MES test, whereas many 3-chloroanilide analogs were inactive.[14][15]
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscore the immense potential of this chemical class.
Future research in this area should focus on:
-
Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular mechanisms underlying the observed biological activities. This will enable more rational drug design and optimization.
-
Lead Optimization: Systematic modification of the lead compounds identified in various studies can lead to the development of more potent and selective agents with improved pharmacokinetic and safety profiles.
-
In Vivo Efficacy and Toxicology: Promising candidates should be advanced to more extensive in vivo efficacy studies in relevant animal models of disease, along with comprehensive toxicological evaluations to assess their safety.
The continued exploration of this compound derivatives holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irejournals.com [irejournals.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticonvulsant Activity Evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide Novel 1-benzylsubstituted Derivatives - Neliti [neliti.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(4-Chlorophenyl)acetamide
Abstract
This application note provides a detailed protocol for the synthesis of 2-(4-Chlorophenyl)acetamide from 4-chlorophenylacetic acid. The described method utilizes thionyl chloride for the activation of the carboxylic acid, followed by amidation with aqueous ammonia. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization and validation.
Introduction and Rationale
This compound is a valuable chemical intermediate in the synthesis of various biologically active compounds. Its structural motif is present in numerous pharmaceuticals and agrochemicals. The efficient and reliable synthesis of this compound is therefore of significant interest in medicinal and process chemistry.
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. While direct reaction of a carboxylic acid with ammonia is possible, it requires high temperatures to dehydrate the intermediate ammonium carboxylate salt[1]. A more practical and widely adopted approach involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride.[2][3]
This guide details a robust and scalable two-step, one-pot procedure for the synthesis of this compound. The process begins with the conversion of 4-chlorophenylacetic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). The in-situ generated acyl chloride is then reacted with an amine (in this case, ammonia) to yield the desired amide.[4][5][6] This method is favored for its high efficiency, relatively short reaction times, and the ease of purification of the final product.
Mechanistic Pathway
The synthesis proceeds through a nucleophilic acyl substitution mechanism.
-
Activation of the Carboxylic Acid: 4-chlorophenylacetic acid reacts with thionyl chloride to form the highly electrophilic 4-chlorophenylacetyl chloride. This reaction proceeds via a chlorosulfite intermediate. The byproducts of this step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.
-
Nucleophilic Attack by Ammonia: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Proton Transfer and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A second equivalent of ammonia then acts as a base to deprotonate the positively charged nitrogen, yielding the neutral this compound and ammonium chloride.[7]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Chlorophenylacetic acid | ≥98% | Sigma-Aldrich | 1878-66-6 | Starting material |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | 7719-09-7 | Corrosive, reacts violently with water. [8][9][10] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Reaction solvent |
| Aqueous Ammonia (NH₄OH) | 28-30% solution | VWR | 1336-21-6 | Nucleophile and base |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | - | 144-55-8 | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 | Drying agent |
| Ethanol | Reagent Grade | Fisher Scientific | 64-17-5 | Recrystallization solvent |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Dropping funnel
-
Ice bath
-
Heating mantle with a stirrer
-
Separatory funnel
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Step-by-Step Synthesis Procedure
Step 1: Formation of the Acyl Chloride
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenylacetic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Place the flask in an ice bath and allow it to cool to 0 °C.
-
Under a fume hood, slowly add thionyl chloride (1.2 eq) to the stirred solution via a dropping funnel over 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas.[8][11]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser with a drying tube and heat the mixture to a gentle reflux (approx. 40 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This crude 4-chlorophenylacetyl chloride is used directly in the next step.[3]
Step 2: Amidation
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated aqueous ammonia (3.0 eq) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form.
-
After the addition is complete, continue stirring the mixture at 0 °C for another 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture to yield a white crystalline solid.[12][13][14]
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[8][9][10][11][15] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[9][15] In case of skin contact, immediately flush with copious amounts of water.[8][15]
-
Aqueous Ammonia (NH₄OH): Corrosive and causes burns. The vapors are irritating to the respiratory system. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.
-
General Precautions: All steps of this synthesis should be performed in a well-ventilated laboratory fume hood. An emergency eyewash and safety shower should be readily accessible.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Result |
| Appearance | White crystalline solid[16] |
| Melting Point | 178-179 °C[17] |
| FTIR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II) |
| ¹H NMR | Signals corresponding to the acetamide methyl protons, the methylene protons, and the aromatic protons of the chlorophenyl group. |
| ¹³C NMR | Signals for the carbonyl carbon, the methylene carbon, the acetamide methyl carbon, and the aromatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (169.61 g/mol ).[18] |
Logical Flow for Product Validation
Caption: Logical workflow for the validation of synthesized product.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 4-chlorophenylacetic acid. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and development. The outlined characterization techniques are crucial for validating the structure and purity of the final compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 12. Home Page [chem.ualberta.ca]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. actylislab.com [actylislab.com]
- 16. Page loading... [guidechem.com]
- 17. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Acetamide, N-(4-chlorophenyl)- [webbook.nist.gov]
Application Note: Quantitative Analysis of 2-(4-Chlorophenyl)acetamide
Abstract
This document provides a comprehensive guide to the quantitative analysis of 2-(4-Chlorophenyl)acetamide, a compound of interest in pharmaceutical development as a potential intermediate or impurity. The primary analytical method detailed is a validated Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), designed for accuracy, precision, and robustness. In addition, alternative and complementary methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and direct UV-Vis Spectrophotometry, are discussed. Each protocol is presented with detailed, step-by-step instructions and the scientific rationale behind key experimental choices, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 20101-92-2) is an organic compound with the molecular formula C₈H₈ClNO. Its structure, featuring a chlorophenyl ring and an acetamide group, makes it a potential building block or a process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). The accurate and reliable quantification of this compound is critical for ensuring the purity, safety, and efficacy of drug substances and products. Uncontrolled levels of such impurities can have significant toxicological implications and impact the stability of the final product.
This application note establishes a robust framework for the quantitative determination of this compound. The cornerstone of this guide is a stability-indicating RP-HPLC-UV method, which offers high specificity and sensitivity. The validation of this method is described in detail, ensuring it is fit for its intended purpose in a regulated environment.[3]
Compound Profile:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClNO | PubChem |
| Molecular Weight | 169.61 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Appearance | Solid | Sigma-Aldrich |
Primary Analytical Method: Reverse-Phase HPLC with UV Detection
RP-HPLC is the method of choice for the quantification of moderately polar small molecules like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. This technique provides excellent resolution, allowing for the separation of the main compound from its potential impurities and degradation products.
Principle of Separation
The chlorophenyl group imparts significant hydrophobicity to the molecule, leading to strong retention on a C18 column. The acetamide group provides polarity, allowing for effective elution with a standard mobile phase, such as a mixture of acetonitrile and water. The addition of an acidifier like phosphoric or formic acid to the mobile phase is crucial; it maintains a consistent low pH to suppress the ionization of residual silanol groups on the silica-based stationary phase, resulting in improved peak symmetry and reproducibility.[4][5] The aromatic ring acts as a chromophore, allowing for sensitive detection using a UV detector.
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC System (e.g., Agilent 1260 Infinity II, Waters Alliance) equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Balance
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Reagents and Materials:
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Water (Type I, Milli-Q® or equivalent)
-
Phosphoric Acid (85%, HPLC Grade) or Formic Acid (LC-MS Grade)
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry standard for retaining and separating moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid | Provides optimal retention time and peak shape. Phosphoric acid ensures sharp peaks. For MS compatibility, replace with 0.1% formic acid.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 225 nm | Corresponds to a strong absorbance region for the chlorophenyl chromophore, maximizing sensitivity.[6] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Preparation of Solutions:
-
Mobile Phase Preparation: For 1 L, carefully mix 500 mL of Acetonitrile with 500 mL of Type I Water. Add 1.0 mL of 85% Phosphoric Acid and mix thoroughly. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (e.g., 10-200 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution with the mobile phase into separate volumetric flasks.
-
Sample Preparation (Assay): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute to a target concentration within the calibration range (e.g., 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC-UV.
Method Validation Protocol
To ensure the analytical method is fit for its purpose, validation must be performed according to ICH Q2(R2) guidelines.[2][3] This process demonstrates that the procedure is reliable, reproducible, and accurate for the intended analysis.
Validation Parameters and Acceptance Criteria:
| Parameter | Objective | Experimental Approach | Acceptance Criteria |
|---|---|---|---|
| Specificity | To demonstrate that the signal is unequivocally from the analyte.[7] | Analyze blank, placebo (if applicable), and analyte spiked with known impurities. Perform forced degradation (acid, base, oxidative, thermal, photolytic). | Analyte peak is well-resolved from all other peaks (Resolution > 2.0). Peak purity index > 0.995 via DAD analysis. |
| Linearity | To show a direct proportional relationship between concentration and response.[1] | Analyze a minimum of five concentrations across the range (e.g., 50-150% of target). Plot mean peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy | To measure the closeness of the test results to the true value.[7] | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[1] |
| Range | The interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | The specified range for the assay. |
| LOQ/LOD | The lowest concentration that can be quantified/detected reliably. | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N for LOQ ≈ 10:1. S/N for LOD ≈ 3:1. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | Deliberately vary parameters like mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters remain within limits. Peak response and retention time show no significant changes. |
Alternative and Complementary Analytical Methods
While RP-HPLC-UV is the recommended primary method, other techniques can be employed for confirmatory analysis or specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides exceptional specificity due to mass fragmentation patterns, making it ideal for confirming the identity of this compound and for detecting volatile impurities that may not be observed by HPLC.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" used for identification.[8]
Typical GC-MS Parameters:
| Parameter | Recommended Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min |
| Ion Source Temp. | 230 °C |
| MS Mode | Electron Ionization (EI), 70 eV; Scan mode (50-350 m/z) for identification, Selected Ion Monitoring (SIM) for quantification. |
Sample Preparation: The sample should be dissolved in a volatile organic solvent such as Dichloromethane or Ethyl Acetate. Derivatization is generally not required for this compound.
GC-MS Workflow Diagram:
Caption: General workflow for the analysis of this compound by GC-MS.
UV-Vis Spectrophotometry
For rapid, high-throughput quantification of this compound in a pure, simple matrix without interfering substances, direct UV-Vis spectrophotometry can be a viable option.
Principle: This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The presence of the chlorophenyl chromophore allows the molecule to absorb UV radiation.[9][10]
Protocol:
-
Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., ethanol or mobile phase) from 200-400 nm to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of at least five standard solutions of known concentration.
-
Measure Absorbance: Measure the absorbance of each standard and the unknown sample at λmax using the solvent as a blank.
-
Quantify: Plot absorbance vs. concentration to create a calibration curve. Determine the concentration of the unknown sample using its absorbance and the linear regression equation from the curve.
Limitations: This method is highly susceptible to interference from any other substance in the sample that absorbs at the same wavelength. It lacks the specificity of chromatographic methods and is therefore not suitable for purity analysis or analysis in complex matrices.
Conclusion
This application note provides a validated, robust, and reliable RP-HPLC-UV method for the routine quantitative analysis of this compound. The detailed protocol and validation framework are designed to meet the stringent requirements of the pharmaceutical industry, ensuring data integrity and regulatory compliance. The inclusion of GC-MS and UV-Vis spectrophotometry as alternative methods offers analytical scientists the flexibility to select the most appropriate technique based on their specific needs, whether for identity confirmation, high-throughput screening, or routine quality control. Adherence to these protocols will enable accurate characterization of this compound, contributing to the development of safe and effective medicines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Separation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. spectrabase.com [spectrabase.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application and Protocol for the Structural Elucidation of 2-(4-Chlorophenyl)acetamide utilizing NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 2-(4-Chlorophenyl)acetamide, a key intermediate in various chemical syntheses. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document emphasizes the causality behind experimental choices, ensuring technical accuracy and field-proven insights for reliable and reproducible results.
Introduction
This compound (C₈H₈ClNO, Molar Mass: 169.61 g/mol ) is a substituted aromatic amide with significant applications in organic synthesis. Its structural integrity is paramount for the desired reactivity and purity of downstream products. Therefore, unambiguous characterization using modern analytical techniques is a critical step in its quality control. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of this compound.
The structural isomer, N-(4-chlorophenyl)acetamide, is a compound with distinct physical and chemical properties, making it crucial to differentiate between the two. This guide will focus on the unique spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can elucidate the connectivity and spatial arrangement of atoms.
Principles of NMR for Structural Elucidation
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these energy states. The precise frequency required for this transition, known as the resonance frequency or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.
Key parameters obtained from an NMR spectrum include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: Proportional to the number of nuclei giving rise to a particular signal.
-
Spin-Spin Coupling (J-coupling): Provides information about the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this nature. For this protocol, we will use CDCl₃.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for accurate chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz):
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final NMR spectra.
Predicted ¹H and ¹³C NMR Data and Interpretation
Based on the structure of this compound and analysis of similar compounds, the following spectral data are predicted.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH ₂- | ~3.6 | Singlet (s) | 2H | ~43 |
| Ar-H (ortho to CH₂) | ~7.3 | Doublet (d) | 2H | ~130 |
| Ar-H (ortho to Cl) | ~7.3 | Doublet (d) | 2H | ~129 |
| -NH ₂ | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | - |
| C =O | - | - | - | ~173 |
| Ar-C -CH₂ | - | - | - | ~134 |
| Ar-C -Cl | - | - | - | ~133 |
Disclaimer: These are predicted values and may vary slightly from experimental results.
Interpretation:
-
¹H NMR: The spectrum is expected to show a singlet for the methylene (-CH₂) protons around 3.6 ppm. The four aromatic protons will likely appear as two doublets around 7.3 ppm, characteristic of a para-substituted benzene ring. The amide (-NH₂) protons are expected to appear as a broad singlet between 5.5 and 6.5 ppm, and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbonyl carbon (C=O) is predicted to have the most downfield chemical shift, around 173 ppm. The methylene carbon (-CH₂) should appear around 43 ppm. The aromatic carbons will have signals in the 129-134 ppm region, with the carbon attached to the chlorine atom and the carbon attached to the methylene group having distinct chemical shifts.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Principles of Mass Spectrometry for Molecular Characterization
In a typical mass spectrometry experiment, the analyte is first ionized to create charged molecules or molecular fragments. These ions are then separated based on their m/z ratio by a mass analyzer and detected. For small organic molecules like this compound, common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. It is particularly useful for determining the molecular weight of the compound.
Experimental Protocol: Mass Spectrometry
The sample preparation for mass spectrometry is straightforward but requires high purity solvents.
-
Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Filtration: If any solid particles are visible, filter the solution using a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's fluidics.
The following is a general procedure for acquiring a mass spectrum using an ESI source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurements.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters: Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows (nebulizer and drying gas), to achieve a stable and robust signal.
-
Mass Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
Fragmentation (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrum and Fragmentation Analysis
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 170.04 | Protonated molecular ion |
| [M+Na]⁺ | 192.02 | Sodium adduct of the molecular ion |
| Fragment 1 | 125.01 | Loss of acetamide (-CH₂CONH₂) |
| Fragment 2 | 91.02 | Tropylium ion (C₇H₇⁺) |
Disclaimer: These are predicted values and may vary slightly from experimental results. The presence of chlorine will result in an isotopic pattern with a peak at M+2 with approximately one-third the intensity of the M peak.
Interpretation:
The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 170.04. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an isotopic peak at m/z 172.04 with an intensity of about one-third of the [M+H]⁺ peak should be observed, confirming the presence of one chlorine atom.
In an MS/MS experiment, the fragmentation of the precursor ion at m/z 170.04 is predicted to yield characteristic fragment ions. A major fragmentation pathway would involve the loss of the acetamide group, resulting in a fragment at m/z 125.01, corresponding to the chlorobenzyl cation. Further fragmentation could lead to the formation of the tropylium ion at m/z 91.02.
Visualization of Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry Workflow
Caption: Workflow for MS analysis of this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and reliable framework for the comprehensive structural characterization of this compound. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers and scientists, enabling them to confidently verify the identity and purity of this important chemical intermediate. The methodologies described herein are fundamental to ensuring the quality and consistency of chemical compounds in research and industrial settings.
References
The Versatile Virtuoso: Harnessing 2-(4-Chlorophenyl)acetamide in Modern Organic Synthesis
Abstract
In the intricate tapestry of organic synthesis, certain molecular motifs emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with efficiency and precision. 2-(4-Chlorophenyl)acetamide is one such cornerstone. Possessing a reactive amide functionality and an activated methylene group, juxtaposed with a stable chlorophenyl ring, this compound serves as a strategic linchpin in the synthesis of a diverse array of high-value molecules, from life-saving pharmaceuticals to advanced functional materials. This comprehensive guide delineates the core synthetic applications of this compound, providing detailed, field-proven protocols and the essential chemical logic that underpins its utility. Aimed at researchers, medicinal chemists, and process development professionals, this document is structured to serve as both a practical handbook and an in-depth reference for leveraging this powerful synthetic intermediate.
Introduction: Physicochemical Properties and Strategic Significance
This compound, with the molecular formula C₈H₈ClNO, is a crystalline solid at room temperature. Its structure is characterized by a phenylacetamide core, where the phenyl ring is substituted with a chlorine atom at the para-position. This substitution is not merely an inert feature; the electron-withdrawing nature of the chlorine atom subtly influences the reactivity of the entire molecule, particularly the acidity of the N-H and α-carbon protons.
The true value of this compound lies in its trifunctional nature:
-
The Amide Nitrogen (N-H): The protons on the amide nitrogen are acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic and amenable to a variety of substitution reactions.
-
The α-Methylene Group (CH₂): Flanked by the phenyl ring and the carbonyl group, the protons on this methylene bridge are also acidic and can be deprotonated to form a carbanion, a powerful nucleophile for C-C bond formation.
-
The Aryl Halide (C-Cl): The chloro-substituted phenyl ring provides a stable scaffold and can participate in various cross-coupling reactions, although this is a less common application compared to the reactivity of the acetamide moiety.
This guide will focus on the first two reactive centers, which are the primary drivers of this building block's synthetic versatility.
Foundational Synthesis of the Building Block
Before utilizing a building block, it is crucial to understand its own synthesis. The most direct and common method for preparing this compound and its N-substituted precursors is the acylation of a corresponding aniline with an activated acetyl derivative, typically chloroacetyl chloride. This reaction is a robust and scalable nucleophilic acyl substitution.
Protocol 1: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide
This protocol details the synthesis of the closely related and highly useful precursor, 2-chloro-N-(4-chlorophenyl)acetamide, which serves as an excellent electrophile for subsequent nucleophilic substitution reactions. A similar procedure can be adapted for this compound by starting with 4-chloroaniline and 4-chlorophenylacetyl chloride.
Causality: The reaction is performed at low temperatures (0 °C) to control the exothermicity of the acylation reaction with the highly reactive chloroacetyl chloride. Triethylamine, a tertiary amine base, is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline, which would render it non-nucleophilic. Dichloromethane is an excellent solvent as it is relatively inert and dissolves both the starting materials and the product.
Experimental Protocol:
-
Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (e.g., 5.0 g, 39.2 mmol) in dichloromethane (100 mL).
-
Base Addition: Add triethylamine (6.6 mL, 47.0 mmol, 1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add chloroacetyl chloride (3.4 mL, 43.1 mmol, 1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the mixture with 100 mL of dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield 2-chloro-N-(4-chlorophenyl)acetamide as a white to off-white solid.[1]
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 4-Chloroaniline | 127.57 | 39.2 | 1.0 | 5.0 g |
| Triethylamine | 101.19 | 47.0 | 1.2 | 6.6 mL |
| Chloroacetyl Chloride | 112.94 | 43.1 | 1.1 | 3.4 mL |
| Dichloromethane | - | - | - | 200 mL |
Core Application I: Hydrolysis to 4-Chlorophenylacetic Acid
One of the most fundamental transformations of this compound is its hydrolysis to 4-chlorophenylacetic acid. This carboxylic acid is a valuable intermediate in its own right, widely used in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[2]
Mechanism Insight: Acid-Catalyzed Hydrolysis
The hydrolysis of a primary amide under acidic conditions proceeds via a well-established mechanism. The carbonyl oxygen is first protonated by a strong acid (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, ammonia (NH₃) is eliminated as a leaving group, which is immediately protonated in the acidic medium to form an ammonium ion (NH₄⁺). Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product.
Caption: Acid-catalyzed hydrolysis of an amide.
Protocol 2: Hydrolysis of this compound
This protocol is adapted from established methods for the hydrolysis of related benzyl cyanides and amides.[3] The use of concentrated sulfuric acid provides both the acidic catalyst and the water required for the reaction.
Causality: A mixture of sulfuric acid and water is used to achieve the high temperatures necessary for amide hydrolysis, which is often a slow process. The reaction is heated under reflux to maintain a constant, elevated temperature to drive the reaction to completion. The work-up procedure involves quenching the reaction in cold water, which causes the less soluble carboxylic acid product to precipitate while the ammonium sulfate byproduct remains in solution.
Experimental Protocol:
-
Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid (H₂SO₄, 84 mL) to water (115 mL). Caution: This is a highly exothermic process. Add the acid slowly to the water with cooling.
-
Reagent Addition: To the warm sulfuric acid solution, add this compound (50 g, 0.295 mol).
-
Reaction: Heat the mixture to reflux and stir vigorously for 3-4 hours. The reaction mixture should become a homogeneous solution.
-
Work-up: Cool the reaction mixture slightly and carefully pour it into 500 mL of cold water with stirring. This will cause the 4-chlorophenylacetic acid to precipitate.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by suction filtration using a Büchner funnel.
-
Purification: Wash the crude solid with several portions of cold water to remove residual acid. The product can be further purified by recrystallization from a water/ethanol mixture to yield pure 4-chlorophenylacetic acid.
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| This compound | 169.61 | 0.295 | 50 g |
| Sulfuric Acid (conc.) | 98.08 | - | 84 mL |
| Water | 18.02 | - | 115 mL |
Core Application II: N-Alkylation for Bioactive Scaffolds
The nucleophilic character of the amide nitrogen, once deprotonated, makes this compound an excellent substrate for N-alkylation reactions. This transformation is a cornerstone in medicinal chemistry, as it allows for the introduction of diverse substituents, profoundly influencing the pharmacological properties of the resulting molecule. Many anticonvulsant and analgesic drug candidates are built upon N-substituted phenylacetamide scaffolds.
Mechanism Insight: N-Alkylation via Deprotonation
The N-H proton of a secondary amide is weakly acidic (pKa ≈ 17). To achieve deprotonation, a strong base is required. Sodium hydride (NaH) is commonly used for this purpose. NaH is an irreversible base; it reacts with the amide to produce the corresponding sodium amide salt (anion) and hydrogen gas (H₂), which bubbles out of the solution, driving the reaction to completion. The resulting amide anion is a potent nucleophile that readily attacks electrophilic alkylating agents, such as alkyl halides (e.g., benzyl bromide), in an Sₙ2 reaction to form the N-alkylated product.
Caption: N-Alkylation of an amide using NaH.
Protocol 3: Synthesis of N-Benzyl-2-(4-chlorophenyl)acetamide
This protocol provides a representative example of an N-alkylation reaction, a key step in the synthesis of various biologically active molecules.
Causality: Anhydrous THF is used as the solvent because sodium hydride reacts violently with protic solvents like water or alcohols. The reaction is initially cooled to control the reaction of NaH with the amide, which can be vigorous. Allowing the reaction to warm to room temperature ensures the subsequent Sₙ2 reaction proceeds at a reasonable rate. The work-up with saturated NH₄Cl solution is a standard method to quench any unreacted NaH safely.
Experimental Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 g, 32.5 mmol, 1.1 eq) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Amide Addition: Add a solution of this compound (5.0 g, 29.5 mmol) in anhydrous THF (50 mL) dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete (hydrogen gas evolution should be observed).
-
Alkylation: Add benzyl bromide (3.8 mL, 32.5 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing & Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-benzyl-2-(4-chlorophenyl)acetamide.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 169.61 | 29.5 | 1.0 | 5.0 g |
| Sodium Hydride (60%) | 40.00 | 32.5 | 1.1 | 1.3 g |
| Benzyl Bromide | 171.04 | 32.5 | 1.1 | 3.8 mL |
| Anhydrous THF | - | - | - | 100 mL |
Advanced Application: Heterocycle Synthesis via Intramolecular Cyclization
The true power of this compound as a building block is revealed when it is elaborated into precursors for intramolecular cyclization reactions, forming heterocyclic ring systems that are prevalent in pharmaceuticals. Classic reactions like the Bischler-Napieralski and Pictet-Spengler syntheses rely on β-arylethylamide scaffolds, which can be readily prepared from this compound derivatives.
Conceptual Workflow: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5]
Caption: Workflow for Dihydroisoquinoline Synthesis.
The reaction proceeds by activation of the amide carbonyl by the Lewis acidic dehydrating agent, forming a reactive intermediate (e.g., an imidoyl phosphate or a nitrilium ion).[6] This intermediate contains a highly electrophilic carbon, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the new six-membered ring. Subsequent elimination and/or hydrolysis steps lead to the final dihydroisoquinoline product.
Protocol 4: Synthesis of a Dihydroisoquinoline Precursor
This protocol details the synthesis of an N-substituted acetamide, which is a direct precursor for a Bischler-Napieralski cyclization.
Causality: This is another example of N-alkylation, similar to Protocol 3. A base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is a common alternative to NaH/THF, offering milder conditions. The acetal group in 2-bromo-1,1-diethoxyethane serves as a masked aldehyde, which is revealed under the acidic conditions of the subsequent cyclization step.
Experimental Protocol:
-
Setup: In a 250 mL round-bottom flask, combine this compound (5.0 g, 29.5 mmol), potassium carbonate (K₂CO₃, 8.1 g, 59.0 mmol, 2.0 eq), and dimethylformamide (DMF, 100 mL).
-
Reagent Addition: Add 2-bromo-1,1-diethoxyethane (5.2 mL, 35.4 mmol, 1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing & Isolation: Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude oil by silica gel column chromatography to yield N-(2,2-diethoxyethyl)-2-(4-chlorophenyl)acetamide. This product is now ready for the intramolecular cyclization step.
Safety and Handling
As with any chemical protocol, adherence to strict safety measures is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid formation of dust and aerosols.
-
Storage: Store this compound and its derivatives in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a testament to the power of a well-designed building block in organic synthesis. Its strategically placed functional groups offer multiple handles for molecular elaboration, enabling chemists to readily access key intermediates for a wide range of applications. From the straightforward hydrolysis to produce 4-chlorophenylacetic acid to the more complex, multi-step sequences involving N-alkylation and intramolecular cyclization, this compound provides reliable and versatile pathways to valuable molecular targets. The protocols and mechanistic insights provided herein are intended to equip researchers and developers with the knowledge to confidently and creatively employ this exceptional building block in their synthetic endeavors.
References
- 1. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
Application Notes & Protocols: A Guide to In Vitro Evaluation of 2-(4-Chlorophenyl)acetamide
Introduction: Unveiling the Potential of 2-(4-Chlorophenyl)acetamide
This compound is a small molecule belonging to the N-phenylacetamide class of compounds. This structural motif is present in a variety of pharmacologically active agents, suggesting a broad potential for biological activity, including anticonvulsant, anti-inflammatory, and neuroprotective effects.[1][2][3] The chloroacetamide moiety, in particular, is a reactive functional group that can engage in various biological interactions, making a thorough in vitro characterization essential for any drug discovery program.[4][5]
This guide provides a structured, multi-tiered approach to the in vitro evaluation of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system. The workflow is designed to first establish a foundational understanding of the compound's effect on cell health and then to probe for specific, therapeutically relevant activities.
Tier 1: Foundational Bioactivity Screening
The initial phase of characterization involves determining the compound's fundamental impact on cellular viability. This step is critical for defining the appropriate concentration range for subsequent mechanistic and functional assays, distinguishing between targeted pharmacological effects and general toxicity.
Experimental Workflow: A Tiered Approach
The following diagram illustrates the logical progression of assays described in this guide, starting from broad cytotoxicity screening and moving towards specific mechanistic investigations.
Caption: A streamlined workflow for the in vitro evaluation of novel compounds.
Protocol 1: General Cytotoxicity Assessment via MTT Assay
Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cell viability.[7]
Rationale for Use This assay serves as the initial gatekeeper in the screening cascade. It determines the concentration at which this compound exhibits cytotoxic effects (the CC50 value), which is crucial for designing all subsequent experiments.[6][8] It helps differentiate true pharmacological effects from those caused by cell death.
Detailed Protocol
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neurotoxicity) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete cell culture medium. A typical final concentration range might be 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (e.g., 0.1% DMSO in medium) and "no-cell" blank wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value using non-linear regression.
| Parameter | Recommendation |
| Cell Line | HEK293 (general), SH-SY5Y (neuronal) |
| Seeding Density | 5,000 - 15,000 cells/well |
| Compound Incubation | 24 or 48 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Solubilizing Agent | DMSO |
| Absorbance Reading | 570 nm |
Tier 2: Probing the Mechanism of Cell Death
If the foundational screening reveals dose-dependent cytotoxicity, the next logical step is to understand the underlying mechanism. Apoptosis, or programmed cell death, is a common pathway induced by chemical compounds. Key hallmarks of apoptosis include the loss of mitochondrial membrane potential and the activation of executioner caspases.[9][10]
The Intrinsic Apoptosis Pathway
The following diagram illustrates the central role of the mitochondria and caspase activation in the intrinsic apoptosis pathway, which these assays are designed to measure.
Caption: Simplified intrinsic apoptosis pathway highlighting assay targets.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
Principle of the Assay A high mitochondrial membrane potential (ΔΨm) is a key indicator of healthy, respiring cells.[11] The ΔΨm is maintained by the electron transport chain and drives ATP synthesis.[9] Lipophilic, cationic fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or TMRE accumulate in the negatively charged mitochondrial matrix. A loss of ΔΨm, an early event in apoptosis, prevents dye accumulation, leading to a decrease in mitochondrial fluorescence.[9]
Rationale for Use This assay determines if cytotoxicity induced by this compound involves mitochondrial dysfunction. A positive result strongly suggests the involvement of the intrinsic apoptotic pathway.
Detailed Protocol (Fluorescence Plate Reader)
-
Cell Seeding and Treatment: Seed cells in a 96-well, black, clear-bottom plate. Treat with this compound at concentrations around its CC50 value for a relevant time period (e.g., 6-24 hours).
-
Controls:
-
Negative Control: Untreated or vehicle-treated cells.
-
Positive Control: Cells treated with an uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) at 10-20 µM for 10-15 minutes to induce complete depolarization.
-
-
Staining: Prepare a working solution of TMRM (e.g., 25 nM in pre-warmed culture medium). Remove the treatment medium and add the TMRM working solution to each well.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.[11]
-
Wash (Optional but Recommended): Gently aspirate the staining solution and replace it with pre-warmed phosphate-buffered saline (PBS) or assay buffer to reduce background fluorescence.
-
Measurement: Measure fluorescence using a microplate reader with appropriate excitation and emission filters (e.g., Ex/Em ≈ 549/575 nm).
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control. A significant decrease in fluorescence indicates a loss of ΔΨm.
Protocol 3: Caspase-3/7 Activity Assay
Principle of the Assay Caspases are a family of proteases that are critical executioners of apoptosis.[12] Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[10] Luminescent assays like the Caspase-Glo® 3/7 provide a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal proportional to caspase activity.[13]
Rationale for Use This assay confirms that the observed mitochondrial depolarization leads to the activation of the downstream executioner caspases, solidifying the conclusion that the compound induces apoptosis. Its "add-mix-measure" format is ideal for high-throughput analysis.[13]
Detailed Protocol (Luminescent Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well, white-walled plate suitable for luminescence. Treat with this compound as in previous assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the relative light units (RLU) against compound concentration. An increase in luminescence indicates activation of caspase-3/7.
Tier 3: Specific Therapeutic Activity Profiling
Based on the chemical class of this compound, investigating its potential as a neuropharmacological or anti-inflammatory agent is a rational next step. These assays should be conducted at non-toxic concentrations as determined by the MTT assay.
Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay
Principle of the Assay Monoamine oxidases (MAO-A and MAO-B) are mitochondrial outer membrane enzymes responsible for the catabolism of monoamine neurotransmitters like serotonin and dopamine.[14][15] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[14][16] This assay uses recombinant human MAO-A or MAO-B enzymes and a substrate that, upon oxidation, generates a detectable product (e.g., luminescent, fluorescent, or spectrophotometric). The ability of the test compound to reduce product formation is measured.[17]
Rationale for Use Given the potential CNS activity of N-phenylacetamide derivatives, assessing MAO inhibition can reveal neuroprotective or mood-modulating potential. Determining selectivity for MAO-A vs. MAO-B is critical for predicting therapeutic application.[16]
Detailed Protocol (Luminescent Assay)
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare known selective inhibitors as positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[15]
-
Enzyme Reaction:
-
In separate wells of a white 96-well plate, add the MAO-A or MAO-B enzyme preparation.
-
Add the test compound dilutions or controls and incubate for a short period (e.g., 15 minutes) to allow for interaction with the enzyme.
-
Initiate the reaction by adding a luminogenic MAO substrate (commercially available in kits like MAO-Glo™).
-
-
Incubation: Incubate at room temperature for ~60 minutes.
-
Signal Generation: Add a detection reagent (e.g., Luciferin Detection Reagent) to stop the MAO reaction and initiate a luciferase-driven reaction that produces light from the MAO product.
-
Measurement: After a 20-minute incubation, measure luminescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot percent inhibition versus log concentration to determine IC50 values for both MAO-A and MAO-B. The ratio of IC50 (MAO-A / MAO-B) determines isoform selectivity.
| Parameter | Recommendation |
| Enzyme Source | Recombinant human MAO-A and MAO-B |
| Positive Controls | Clorgyline (MAO-A), Selegiline (MAO-B)[15] |
| Detection Method | Luminescence (High sensitivity) |
| Key Output | IC50 values for MAO-A and MAO-B |
Protocol 5: Anti-inflammatory Nitric Oxide (NO) Inhibition Assay
Principle of the Assay In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[18] NO is a key inflammatory mediator. This assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[19][20]
Rationale for Use This assay is a classic, robust method for screening compounds for potential anti-inflammatory activity.[21][22] Inhibition of NO production can indicate interference with key inflammatory signaling pathways, such as NF-κB.[18]
Detailed Protocol (Griess Reagent Assay)
-
Cell Seeding: Plate RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere.
-
Cell Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well containing supernatant. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well.
-
-
Measurement: After a 10-minute incubation, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-only treated cells.
References
- 1. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irejournals.com [irejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. kosheeka.com [kosheeka.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 10. mpbio.com [mpbio.com]
- 11. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. evotec.com [evotec.com]
- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. ijpsr.com [ijpsr.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling and Disposal of 2-(4-Chlorophenyl)acetamide in a Laboratory Setting
Introduction
2-(4-Chlorophenyl)acetamide is a chemical compound utilized in various research and development applications, including in the synthesis of pharmaceutical and bioactive molecules. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the protection of the environment. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.
Compound Identification and Hazard Profile
A foundational aspect of safe laboratory practice is the comprehensive understanding of the chemical's identity and its inherent hazards.
Table 1: Chemical and Physical Properties of this compound [1][2][3][4][5]
| Property | Value |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| CAS Number | 20101-92-2 |
| Appearance | Solid[2] |
| Melting Point | 177-181 °C[5] |
| Boiling Point | 333 °C[5] |
| Density | 1.385 g/mL[5] |
1.1. GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2] Understanding these classifications is critical for implementing appropriate safety measures.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6]
-
Skin Irritation (Category 2): Causes skin irritation.[7][8][9][10]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[7][8][9][10]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7][8][9][10]
The workflow for assessing and mitigating these hazards is outlined below.
Caption: Hazard Assessment and Mitigation Workflow.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
2.1. Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the hazard from the laboratory personnel.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[7][11] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[6][12] This is crucial to mitigate the risk of respiratory irritation.[7][8][9][10]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[9][10][13] This ensures a rapid response in the event of accidental exposure.
2.2. Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Required Personal Protective Equipment (PPE) [7][8][11]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8][11] | Protects against dust particles and splashes, preventing serious eye irritation.[7][8][9][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[7][11] A lab coat or impervious clothing is also required.[7][8][11] | Prevents skin contact, which can cause irritation and potential allergic reactions.[1][7][8][9][10] |
| Respiratory Protection | Not typically required if work is performed in a properly functioning chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an appropriate particulate filter should be used.[7][8][11] | Protects against inhalation of dust, which can lead to respiratory tract irritation.[7][8][9][10] |
Protocols for Safe Handling and Storage
Adherence to strict protocols during handling and storage is fundamental to preventing accidents and ensuring the integrity of the compound.
3.1. Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned. Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize dust generation and inhalation.[12] Use non-sparking tools to prevent ignition sources.[7][11]
-
Avoid Contact: Avoid direct contact with skin and eyes.[7][11][13] Do not breathe in dust or aerosols.[12][13]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[6][7] Do not eat, drink, or smoke in the laboratory area.[12][14]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[7][8]
3.2. Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9][10][11][13]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Store separately from foodstuff containers.[7]
-
The storage area should be secured and accessible only to authorized personnel.[7][9][10]
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures [7][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8][13]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][13] If skin irritation or a rash occurs, seek medical attention.[7][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10][13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13]
4.2. Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spread of the spill. Avoid generating dust.
-
Clean-up: Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[13] Use spark-proof tools.[11]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Disposal of this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a chlorinated organic compound, this compound and its contaminated waste are often subject to stringent regulations.
5.1. Waste Classification
Waste containing this compound should be considered hazardous waste.[15] It is the responsibility of the waste generator to ensure complete and accurate classification in accordance with local, state, and federal regulations.[14]
5.2. Disposal Protocol
-
Segregation: Collect all waste containing this compound, including unused product, contaminated PPE, and spill clean-up materials, in a designated and clearly labeled hazardous waste container.
-
Containerization: The waste container must be compatible with the chemical, kept tightly closed, and stored in a designated secondary containment area.
-
Disposal Method: The approved disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[11] Do not dispose of this material down the drain or in the general trash.[11]
-
Regulatory Compliance: All disposal activities must be conducted in compliance with all applicable federal, state, and local regulations.[7][11][15] This includes using a certified hazardous waste hauler for transportation to a licensed treatment and disposal facility.[15]
The decision-making process for the disposal of this compound is illustrated in the following diagram.
References
- 1. This compound | C8H8ClNO | CID 643286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Acetamide, N-(4-chlorophenyl)- [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. aaronchem.com [aaronchem.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. aksci.com [aksci.com]
- 15. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-(4-Chlorophenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we delve into common challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations to enhance your experimental outcomes.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several common pathways. The choice of method often depends on the available starting materials, scale, and desired purity. Understanding these primary routes is the first step in troubleshooting and yield optimization.
Common Synthetic Routes:
-
Amidation of 4-Chlorophenylacetic Acid: This is a direct and widely used method involving the coupling of 4-chlorophenylacetic acid with an ammonia source.[1][2][3] This approach is favored for its atom economy.[4]
-
Hydrolysis of 2-(4-Chlorophenyl)acetonitrile: This route involves the partial hydrolysis of the corresponding nitrile.[5][6] Careful control of reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.[6][7][8]
-
Willgerodt-Kindler Reaction: This classic reaction can be used to synthesize the thioamide derivative from 4'-chloroacetophenone, which is then hydrolyzed to the target amide.[9][10][11][12]
Below is a visual representation of the primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic route.
Route 1: Amidation of 4-Chlorophenylacetic Acid
This is often considered the most direct route, but it is not without its challenges. The primary obstacle is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[4] Overcoming this requires either high temperatures or the use of activating agents/catalysts.[4]
Q1: My direct amidation reaction shows low or no conversion. What are the likely causes and solutions?
-
Potential Cause 1: Ammonium Salt Formation. At room temperature, 4-chlorophenylacetic acid and ammonia (or an amine) will readily form a stable ammonium carboxylate salt, which is unreactive towards amide formation.
-
Solution A: Thermal Conditions. High temperatures (>160 °C) can be used to drive off water and force the equilibrium towards the amide product.[2] However, this is often limited to substrates that are not sensitive to heat.[2]
-
Solution B: Catalytic Methods. The use of a catalyst is a more modern and often more effective approach. Boron-based catalysts, such as boronic acids, are known to be effective for direct amide formation.[1][13][14] These catalysts work by activating the carboxylic acid.[1] Metal-based catalysts, like those containing zirconium or nickel, have also been reported to be effective.[3][13]
-
-
Potential Cause 2: Inefficient Water Removal. The formation of an amide from a carboxylic acid and an amine is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction.
-
Potential Cause 3: Ineffective Coupling Reagents (if used). If you are using coupling reagents like DCC or EDC, their effectiveness can be compromised by moisture or degradation.
-
Solution: Ensure your coupling reagents are fresh and handled under anhydrous conditions. The use of additives like HOBt or DMAP can also improve the efficiency of these reagents.
-
Q2: I'm observing significant side product formation. What are they and how can I minimize them?
-
Potential Side Product: Anhydride Formation. Carboxylic acids can sometimes form anhydrides, especially when using activating agents.
-
Solution: Control the stoichiometry of your activating agent and add the amine promptly after the activation of the carboxylic acid.
-
-
Potential Side Product: Racemization (if applicable). For chiral starting materials, racemization can be a concern, especially under harsh conditions or with certain activating agents.
-
Solution: Utilize milder reaction conditions and consider racemization-suppressing additives if you are using coupling reagents. Some catalytic systems, particularly those based on boron, have shown low levels of racemization.[13]
-
| Parameter | Thermal Amidation | Catalytic Amidation (Boron-based) | Coupling Reagent Amidation |
| Temperature | High (>160 °C)[2] | Moderate to High (80-110 °C)[13] | Room Temperature to Moderate |
| Reagents | None | Boronic acid catalyst, dehydrating agent | Coupling reagent (e.g., DCC, EDC), optional additive |
| Byproducts | Water | Water | Stoichiometric waste from coupling reagent |
| Advantages | Atom economical, no additional reagents | Good for sensitive substrates, often high yields[1] | Mild conditions, well-established |
| Disadvantages | High energy, limited substrate scope[2] | Catalyst cost, requires anhydrous conditions | Poor atom economy, byproduct removal |
Route 2: Hydrolysis of 2-(4-Chlorophenyl)acetonitrile
This method can be very effective, but the key challenge is stopping the reaction at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid.[6][7][8]
Q3: My hydrolysis reaction is producing the carboxylic acid as the major product. How can I selectively form the amide?
-
Potential Cause: Harsh Reaction Conditions. Vigorous heating and/or high concentrations of acid or base will favor the formation of the carboxylic acid.[6][8]
-
Solution A: Milder Basic Conditions. Using milder basic conditions, such as an alkaline solution of hydrogen peroxide (e.g., NaOH in aqueous ethanol with H₂O₂), is a common method for selectively hydrating nitriles to amides.[7] The use of Urea-Hydrogen Peroxide (UHP) can be a convenient solid source of H₂O₂.[7]
-
Solution B: Controlled Acidic Conditions. Some sources suggest that using milder acidic conditions, for instance, HCl at around 40°C, can favor amide formation.[6]
-
Solution C: Use of a Catalyst. Certain catalysts, such as those based on ruthenium, have been shown to selectively hydrate nitriles to amides.
-
Solution D: Careful Monitoring. Regardless of the method, it is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting nitrile has been consumed, but before significant amide hydrolysis occurs.[7]
-
Q4: The reaction is very slow or incomplete. What can I do to improve the conversion rate?
-
Potential Cause: Insufficient Activation of the Nitrile. Nitriles can be relatively unreactive towards nucleophilic attack by water.
-
Solution: In acidic hydrolysis, the first step is the protonation of the nitrile to make it more electrophilic.[8] Ensure you are using a sufficient concentration of acid. In basic hydrolysis, ensure the temperature is adequate to facilitate the reaction without promoting over-hydrolysis.
-
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. synarchive.com [synarchive.com]
- 12. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(4-Chlorophenyl)acetamide by Recrystallization
Welcome to the technical support center for the purification of 2-(4-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The information herein is grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.
Introduction to Recrystallization of this compound
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1] For this compound, a compound often used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals, achieving high purity is critical.[2][3] This guide will walk you through the nuances of selecting an appropriate solvent system and troubleshooting common issues to maximize both the purity and yield of your final product.
Key Physical Properties of this compound
A thorough understanding of the physical properties of this compound is the first step in a successful purification.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO | [3][4][5] |
| Molecular Weight | 169.61 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline solid | [3][4][5] |
| Melting Point | 176-181 °C | [4][5][7] |
| Boiling Point | 333-335 °C | [4][5][7] |
| Solubility | Practically insoluble in cold water; readily soluble in alcohol and ether.[4] Soluble in organic solvents like ethanol and acetone.[3] | [3][4] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the recrystallization of this compound.
Q1: What is the best single solvent for the recrystallization of this compound?
A1: Based on solubility data, ethanol is an excellent choice for a single-solvent recrystallization of this compound.[3][4][8] The compound is sparingly soluble in cold ethanol but exhibits good solubility in hot ethanol, which is the ideal characteristic for a recrystallization solvent.[1] Acetone and acetonitrile are also viable options.[3][4][9]
Q2: Can a mixed solvent system be used for recrystallization?
A2: Yes, a mixed solvent system can be highly effective, particularly if a single solvent does not provide the optimal solubility differential. A common and effective mixed solvent system for amides is ethanol-water.[10] In this system, this compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "bad" solvent) is added dropwise until the solution becomes slightly cloudy, indicating saturation.[10] The solution is then allowed to cool slowly to promote crystal formation.
Q3: What are the most common impurities I might encounter in crude this compound?
A3: The impurities will largely depend on the synthetic route used. If synthesized by the acylation of 4-chloroaniline with chloroacetyl chloride, common impurities could include:
-
Unreacted 4-chloroaniline: This is a common starting material impurity.[11]
-
Diacylated product: Where two chloroacetyl groups have reacted with the aniline.
-
Hydrolysis products: Such as 4-chloroaniline hydrochloride if the reaction is not properly neutralized.
-
Solvent residues: From the reaction work-up.[12]
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a classic indicator of an impure compound.[13] Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point. Further recrystallization may be necessary to improve purity.
Troubleshooting Guide
Even with a well-defined protocol, unexpected issues can arise. This section provides a systematic approach to troubleshooting common problems.
Problem 1: The compound does not dissolve completely in the hot solvent.
| Possible Cause | Solution |
| Insufficient Solvent | Add more hot solvent in small increments until the solid dissolves completely.[14] Be cautious not to add a large excess, as this will reduce your final yield.[15] |
| Insoluble Impurities | If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity.[13] Perform a hot filtration to remove these solid impurities before allowing the solution to cool.[16] |
| Incorrect Solvent Choice | The chosen solvent may not be suitable for your compound. Re-evaluate the solvent selection based on solubility tests. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| Too Much Solvent | This is the most common reason for crystallization failure.[15] The solution is not saturated enough for crystals to form. Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[15][17] |
| Supersaturation | The solution is supersaturated but lacks a nucleation site for crystal growth to begin.[15] Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[18] Alternatively, add a "seed crystal" of pure this compound to induce crystallization.[18] |
| Cooling Too Quickly | Rapid cooling can sometimes inhibit crystal formation or lead to the formation of an oil.[13] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
Problem 3: The product "oils out" instead of crystallizing.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[16]
| Possible Cause | Solution |
| Solution is Too Concentrated | The solubility of the compound has been exceeded at a temperature above its melting point. |
| High Level of Impurities | Impurities can lower the melting point of the mixture, leading to the formation of an oil.[15] |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of an oil over crystals.[15] |
To remedy an "oiled out" product:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.[15]
-
Allow the solution to cool very slowly. Insulating the flask can help with this.[15]
-
If the problem persists, consider a different solvent or solvent system.
Problem 4: The final product yield is very low.
| Possible Cause | Solution |
| Too Much Solvent Used | A significant portion of the product may remain dissolved in the mother liquor.[18] If you suspect this, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again. |
| Premature Crystallization During Hot Filtration | The product crystallized on the filter paper or in the funnel during the removal of insoluble impurities.[16] To prevent this, use a pre-warmed funnel and filter the hot solution as quickly as possible.[16][19] |
| Incomplete Crystallization | Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of the product.[14] |
| Loss During Transfer | Be meticulous when transferring the solid and solutions between flasks to minimize mechanical losses. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol outlines the standard procedure for purifying crude this compound using ethanol.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[17]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, warm Erlenmeyer flask.[17]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely before determining the yield and melting point.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This protocol is useful when a single solvent is not ideal.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of "Bad" Solvent: While the ethanol solution is still hot, add hot water (the "bad" solvent) dropwise until the solution becomes persistently cloudy.[10]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the crystals thoroughly.
Visual Workflow and Troubleshooting Diagrams
Recrystallization Workflow
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting crystallization failure.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. o-Chloroacetanilide | C8H8ClNO | CID 10777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Home Page [chem.ualberta.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis and Purification of 2-(4-Chlorophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs): Impurity Formation
This section addresses the common impurities that can arise from the principal synthetic routes to this compound. Understanding the origin of these impurities is the first step toward their effective removal.
Route 1: Amidation of 4-Chlorophenylacetic Acid
This route typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride or using coupling agents) followed by reaction with an ammonia source.
Q1: What are the most common impurities when synthesizing this compound from 4-chlorophenylacetic acid?
A1: The primary impurities in this route are typically related to incomplete reactions or side reactions involving the starting materials and reagents.
-
Unreacted 4-Chlorophenylacetic Acid: This is the most common impurity and arises from incomplete conversion during the amidation step. Its presence can affect the crystallization of the final product and interfere with downstream reactions.
-
Coupling Agent Residues: If peptide coupling agents (e.g., DCC, EDC) are used, unreacted agent and its by-products (e.g., dicyclohexylurea - DCU) can contaminate the product. DCU, in particular, is often sparingly soluble in many organic solvents, making its removal challenging.
-
Side-products from Acyl Chloride Route: If 4-chlorophenylacetic acid is first converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, residual acid and potential anhydride formation (from the reaction of the acyl chloride with unreacted carboxylic acid) can be sources of impurity.
Route 2: Controlled Hydrolysis of 4-Chlorobenzyl Cyanide
This synthetic pathway involves the partial hydrolysis of (4-chlorophenyl)acetonitrile, often under acidic or basic conditions. The key challenge is stopping the reaction at the amide stage without proceeding to the carboxylic acid.
Q2: I'm preparing this compound from 4-chlorobenzyl cyanide. What impurities should I be concerned about?
A2: This route is efficient but requires careful control of reaction conditions to avoid over-reaction.
-
Unreacted 4-Chlorobenzyl Cyanide ( (4-Chlorophenyl)acetonitrile): Incomplete hydrolysis will leave the starting nitrile in your crude product.[1] This impurity is less polar than the desired amide and can often be detected easily by TLC.
-
4-Chlorophenylacetic Acid: This is the product of complete hydrolysis.[1][2] If the reaction is allowed to proceed for too long, at too high a temperature, or with too strong an acid/base concentration, a significant amount of the desired amide can be converted to the corresponding carboxylic acid.[3]
-
Starting Material Impurities: The purity of the final product is dependent on the quality of the starting 4-chlorobenzyl chloride used to prepare the cyanide.[4][5] Any impurities from that initial step may carry through.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step methodologies to address the presence of the impurities discussed above.
Q3: How can I effectively remove acidic impurities like unreacted 4-chlorophenylacetic acid from my crude product?
A3: Exploiting the acidic nature of the carboxylic acid impurity is the most direct method for its removal. An aqueous wash is highly effective.
Protocol 1: Aqueous Base Wash for Acidic Impurity Removal
-
Dissolution: Dissolve the crude this compound product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH). The acidic impurity will react to form its sodium salt, which is highly soluble in the aqueous layer.
-
Separation: Gently shake the funnel, venting frequently to release any CO₂ gas that may form. Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 1-2 times.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product, now free of acidic impurities.
Q4: My crude this compound is off-color. What is the cause and how can I fix it?
A4: Discoloration is often due to high molecular weight, polymeric, or highly conjugated impurities that are present in trace amounts. These can often be removed during recrystallization using activated charcoal.
Protocol 2: Decolorization with Activated Charcoal during Recrystallization
-
Dissolve: In a flask, dissolve the crude product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).[6][7][8]
-
Add Charcoal: Once fully dissolved, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass).
-
Reheat: Gently swirl the mixture and bring it back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper or a Celite pad to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product in the funnel.
-
Crystallize: Allow the clear, hot filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolate: Collect the purified, colorless crystals by vacuum filtration.[9]
Q5: What is the best general-purpose method for purifying crude this compound to a high degree of purity?
A5: For general purification, recrystallization is the most efficient and scalable method.[10] If the product is heavily contaminated with multiple impurities of similar polarity, column chromatography is the preferred technique.[11][12]
Protocol 3: Purification by Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but sparingly soluble when cold. Ethanol, methanol, or mixtures of ethanol and water are often excellent choices.[13][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of hot solvent until the solid just dissolves, creating a saturated solution.[9]
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.
Protocol 4: Purification by Flash Column Chromatography
-
TLC Analysis: First, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase). A good system will show clear separation between the product spot (ideally with an Rf value of ~0.3-0.4) and the impurity spots. A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Prepare a column with silica gel as the stationary phase, packed using the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry, sample-impregnated silica onto the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (gradient elution) to move the compounds down the column at different rates.[15]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis & Concentration: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified this compound.[11]
Visualized Workflows and Data
To further clarify the purification and decision-making process, the following diagrams and data tables are provided.
General Purification Workflow
Caption: Decision workflow for purifying crude this compound.
Impurity Source Map
Caption: Relationship between synthetic routes and major impurities.
Impurity Profile Summary
| Impurity Name | Structure / Formula | Typical Source | Relative Polarity (vs. Product) | Recommended Removal Method |
| 4-Chlorophenylacetic Acid | C₈H₇ClO₂ | Route 1 (unreacted); Route 2 (over-hydrolysis) | More Polar | Aqueous base wash; Chromatography |
| 4-Chlorobenzyl Cyanide | C₈H₆ClN | Route 2 (unreacted) | Less Polar | Recrystallization; Chromatography |
| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | Route 1 (DCC coupling by-product) | Variable, often low solubility | Filtration; Chromatography |
Analytical Characterization
Q6: How do I confirm the purity of my final product?
A6: A combination of chromatographic and physical property tests is essential for confirming purity.
-
Thin Layer Chromatography (TLC): A quick check for baseline purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[16][17][18] An HPLC chromatogram provides the area percentage of the main peak, which corresponds to the purity level.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Methods (NMR, IR, MS): These techniques are used to confirm the chemical structure of the final product and can also help identify the structure of any unknown impurities if they are present in sufficient quantity.[19]
By understanding the potential impurities associated with your chosen synthetic route and applying the appropriate purification and analytical techniques, you can confidently produce high-purity this compound for your research and development needs.
References
- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 3. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. ijpsr.info [ijpsr.info]
- 9. Home Page [chem.ualberta.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. Separation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. iajps.com [iajps.com]
- 19. rroij.com [rroij.com]
troubleshooting guide for 2-(4-Chlorophenyl)acetamide synthesis reactions
Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges in this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Probable Cause 1: Incomplete Hydrolysis of the Nitrile Precursor
The synthesis of this compound often proceeds via the partial hydrolysis of 4-chlorophenylacetonitrile.[1][2] Incomplete reaction is a common reason for low yields.
-
Scientific Rationale: The hydrolysis of a nitrile to an amide is the first step in the overall hydrolysis to a carboxylic acid.[1] Stopping the reaction at the amide stage requires careful control of reaction conditions. Harsh conditions, such as prolonged heating or high concentrations of acid or base, can lead to the formation of the undesired 4-chlorophenylacetic acid.[1][3]
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Milder Conditions: Employ milder reaction conditions. For instance, using hydrogen peroxide in an alkaline solution can be an effective method for converting nitriles to amides.[4] Another approach involves using tert-butanol as a solvent to help halt the hydrolysis at the amide stage.[1]
-
Controlled Temperature: Maintain a consistent and moderate temperature. For acid-catalyzed hydrolysis, a temperature of around 40°C with hydrochloric acid has been reported to favor amide formation.[1]
-
Probable Cause 2: Reaction with Carboxylic Acid Precursor is Ineffective
An alternative route involves the reaction of 4-chlorophenylacetic acid with an ammonia source. This reaction can be slow and requires specific conditions to proceed efficiently.[5][6]
-
Scientific Rationale: The direct reaction of a carboxylic acid and ammonia at room temperature is often slow because the carboxylic acid protonates ammonia, forming a non-nucleophilic ammonium carboxylate salt.[7][8] Heating is typically required to drive off water and form the amide bond.[7][9]
-
Solution:
-
Thermal Conditions: Ensure the reaction mixture is heated sufficiently to dehydrate the intermediate ammonium salt.[8][9]
-
Activating Agents: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride.[1][7] For example, reacting 4-chlorophenylacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will form 4-chlorophenylacetyl chloride, which readily reacts with ammonia to form the desired amide.[7]
-
Coupling Agents: Utilize coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct amidation of the carboxylic acid.[1]
-
Probable Cause 3: Sub-optimal pH for Nitrile Hydrolysis
The pH of the reaction medium is critical for the selective hydrolysis of nitriles to amides.
-
Scientific Rationale: Both acidic and basic conditions can catalyze the hydrolysis of nitriles. However, extreme pH and high temperatures will favor the formation of the carboxylic acid.[1] Mildly basic conditions are often preferred for preparing unsubstituted amides from nitriles.[10]
-
Solution:
-
Alkaline Hydrolysis: Perform the hydrolysis using a mild base, such as an aqueous solution of sodium hydroxide or potassium hydroxide, with careful temperature control.[4][11]
-
Hydrogen Peroxide Method: A combination of an alkaline solution (e.g., NaOH in aqueous ethanol) and hydrogen peroxide provides a mild method for this conversion.[4]
-
Issue 2: Formation of Impurities
Probable Cause 1: Over-hydrolysis to Carboxylic Acid
The most common impurity is 4-chlorophenylacetic acid, resulting from the complete hydrolysis of either the starting nitrile or the product amide.[1][3]
-
Scientific Rationale: Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions, especially with prolonged reaction times or elevated temperatures.[1]
-
Solution:
-
Strict Reaction Control: Adhere to the optimized reaction time and temperature as determined by monitoring.
-
Purification: If the carboxylic acid impurity is formed, it can be removed during the work-up. Washing the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer.
-
Probable Cause 2: Unreacted Starting Material
Incomplete conversion will lead to the presence of 4-chlorophenylacetonitrile or 4-chlorophenylacetic acid in the final product.
-
Solution:
-
Optimize Stoichiometry: Ensure the correct molar ratios of reactants and reagents.
-
Purification: Unreacted starting materials can typically be removed by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a pure product.
-
Issue 3: Reaction Stalls or Proceeds Slowly
Probable Cause 1: Poor Solubility of Reactants
If the reactants are not well-dissolved in the solvent, the reaction rate will be significantly reduced.
-
Solution:
-
Solvent Selection: Choose a solvent system in which all reactants are soluble. For the hydrolysis of 4-chlorophenylacetonitrile, aqueous ethanol is a common choice.[4][11]
-
Phase-Transfer Catalysis: For reactions involving a water-insoluble organic substrate and an aqueous reagent, a phase-transfer catalyst can be beneficial.
-
Probable Cause 2: Insufficient Activation (in Carboxylic Acid Route)
When starting from 4-chlorophenylacetic acid, the carboxyl group may not be sufficiently activated for nucleophilic attack by ammonia.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic pathways are:
-
Partial Hydrolysis of 4-chlorophenylacetonitrile: This involves carefully hydrolyzing the nitrile group to an amide using either acidic or basic conditions.[1][2]
-
Amidation of 4-chlorophenylacetic acid: This can be achieved either by direct reaction with ammonia under heat, or more commonly, by first converting the carboxylic acid to a more reactive derivative like an acid chloride, followed by reaction with ammonia.[5][7]
Q2: What are the safety precautions I should take when working with the reagents for this synthesis?
A2: Several reagents used in these syntheses are hazardous.
-
4-Chlorophenylacetonitrile: This compound is toxic if ingested or absorbed through the skin.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride/Oxalyl Chloride: These are corrosive and react violently with water. They should be handled with extreme care in a fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate PPE.
Q3: How can I best purify the final product?
A3: Recrystallization is a common and effective method for purifying solid this compound. Suitable solvents or solvent mixtures (e.g., ethanol/water) should be determined experimentally. If recrystallization is insufficient, column chromatography using silica gel can be employed.
Q4: Can this reaction be performed under solvent-free conditions?
A4: While some amide syntheses can be carried out under solvent-free conditions, the common methods for preparing this compound typically rely on a solvent to ensure proper mixing and temperature control.
Visualizing the Synthesis and Troubleshooting
Reaction Pathways
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of N-Acylation Reactions
Welcome to the Technical Support Center for N-Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols for this cornerstone chemical transformation. The amide bond is a fundamental linkage in a vast array of pharmaceuticals, natural products, and materials, making the mastery of N-acylation critical for successful synthesis.[1][2] This resource consolidates field-proven insights and technical data to help you navigate the common challenges and nuances of these reactions.
Troubleshooting Guide: Common Issues in N-Acylation
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Question: My N-acylation reaction is giving a very low yield or is not proceeding at all. What are the likely causes and how can I fix it?
Answer: Low or non-existent yield is a frequent issue that can typically be traced back to one of several factors concerning the nucleophilicity of the amine, the reactivity of the acylating agent, or the reaction conditions.
-
Inactive Nucleophile: The amine's lone pair of electrons is essential for attacking the acylating agent.[3] If the reaction medium is too acidic, the amine can be protonated, forming an ammonium salt which lacks the necessary lone pair and cannot initiate the reaction.[3]
-
Solution: Add a non-nucleophilic base, such as pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA), to neutralize any acid generated (e.g., HCl from an acyl chloride) and to deprotonate any protonated amine, thus regenerating the active nucleophile.[4]
-
-
Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be reactive enough for sterically hindered or electronically deactivated amines.[5]
-
Solution: Switch to a more electrophilic acylating agent. The general order of reactivity is: Acyl Chloride > Acid Anhydride > Ester > Carboxylic Acid .[6] For particularly challenging substrates, activating a carboxylic acid with a coupling agent (e.g., DCC, EDC, HATU) is a common and effective strategy.[4][7]
-
-
Steric Hindrance: Bulky substituents on the amine (e.g., at the ortho-positions of an aniline) or on the acylating agent can physically block the nucleophilic attack.[5]
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[3][5] Using a less hindered, highly reactive acylating agent can also be beneficial. In some cases, employing a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly improve yields. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[5]
-
-
Poor Reagent Quality: Acylating agents, particularly acyl halides and anhydrides, can hydrolyze over time if exposed to atmospheric moisture, rendering them inactive.[3]
-
Solution: Use fresh or recently purified reagents. Ensure that all reagents and solvents are stored under anhydrous (dry) conditions.
-
Question: My final product is impure, showing multiple spots on the TLC. What are the probable side products and how can I minimize them?
Answer: The presence of multiple products points towards side reactions or an incomplete reaction.
-
Unreacted Starting Material: This is the most common impurity.[3]
-
O-Acylation vs. N-Acylation: For substrates containing both amine (-NH2) and hydroxyl (-OH) groups (e.g., 4-aminophenol), acylation can occur at both sites.
-
Solution: N-acylation is generally favored as the amino group is typically more nucleophilic than the hydroxyl group.[8] Running the reaction under mild conditions (e.g., room temperature) and for shorter durations can enhance selectivity for the N-acylated product.[8] Purification via recrystallization or column chromatography is often necessary to separate the N-acylated product from any O-acylated or di-acylated byproducts.
-
-
Diacylation: This can occur if the newly formed amide is still nucleophilic enough to react with another equivalent of the acylating agent. This is less common, especially for primary amines under controlled conditions.[3]
-
Solution: Avoid using a large excess of the acylating agent and overly harsh conditions (e.g., excessive heat).[3] Slow, dropwise addition of the acylating agent can help maintain a low instantaneous concentration, minimizing the risk of a second acylation.
-
-
Oxidation Products: Aromatic amines can be sensitive to oxidation, leading to colored impurities.[3]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for my N-acylation?
A base is typically used to neutralize the acidic byproduct generated when using acyl halides or anhydrides.[4] Common choices include tertiary amines like triethylamine (TEA) or pyridine. Pyridine can also act as a nucleophilic catalyst. For sterically hindered substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred.
Q2: How does the choice of solvent affect the reaction?
The solvent is critical for solubilizing reactants and influencing reaction rates. Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[4] For poorly soluble substrates, more polar aprotic solvents like DMF or DMSO might be necessary.[5] In some modern, "green" chemistry approaches, water has been successfully used as a solvent, particularly with microwave irradiation.[1]
Q3: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the quickest and most common method.[9] A typical TLC plate for reaction monitoring will have three lanes: a spot for the starting material (reactant), a spot for the reaction mixture, and a "co-spot" where the reaction mixture is spotted directly on top of the starting material.[10] The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.[11][12]
Q4: I'm having trouble with the work-up and purification. What are the best practices?
A proper work-up is crucial for isolating the desired product.[13]
-
Quenching: After the reaction is complete, it's often quenched by adding water or a dilute aqueous solution to hydrolyze any remaining reactive acylating agent.[3]
-
Washes: The organic layer is typically washed sequentially with different aqueous solutions in a separatory funnel.
-
A wash with dilute acid (e.g., 1M HCl) removes unreacted basic starting amine.[4]
-
A wash with a dilute base (e.g., saturated NaHCO3 solution) neutralizes and removes acidic byproducts like acetic acid.[3][13]
-
A final wash with brine (saturated NaCl solution) helps to remove bulk water from the organic layer before drying.[13]
-
-
Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.[14]
-
Purification: If impurities remain, purification by recrystallization or column chromatography on silica gel is performed.[4]
Experimental Protocols & Methodologies
Protocol 1: General N-Acylation of an Aniline using an Acyl Chloride
This protocol describes a standard procedure using benzoyl chloride and pyridine.
Materials:
-
Aniline (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aniline in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel if necessary.[4]
Protocol 2: Catalyst-Free N-Acylation using an Acid Anhydride
This protocol is adapted from a general, eco-friendly procedure and is often suitable for reactive amines.[15]
Materials:
-
Primary/Secondary Amine (1.0 mmol)
-
Acetic Anhydride (1.2 mmol)
Procedure:
-
In a 25 mL round-bottomed flask, add the amine.
-
Add acetic anhydride to the flask.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 10-20 minutes for simple anilines.[3]
-
Once the starting material is consumed, add 10 mL of cold water to the mixture to precipitate the product and quench any unreacted acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Dry the product in a desiccator or a vacuum oven at low heat.[3]
Data & Parameter Optimization
Systematic optimization of reaction parameters is key to achieving high yield and purity.
| Parameter | Variable | Rationale & Impact |
| Acylating Agent | Acyl Chloride vs. Anhydride | Acyl chlorides are more reactive but generate HCl, necessitating a base. Anhydrides are less reactive but produce a carboxylic acid byproduct, which is easier to remove.[5] |
| Base | Pyridine, TEA, DIPEA | Neutralizes acid byproduct. Pyridine can also act as a nucleophilic catalyst. DIPEA is a bulky, non-nucleophilic base ideal for sensitive substrates. |
| Solvent | DCM, THF, DMF, Acetonitrile | Must dissolve reactants. Aprotic solvents are standard. Polar aprotic solvents like DMF can aid solubility and increase reaction rates.[4][5] |
| Temperature | 0 °C to Reflux | Low temperatures can improve selectivity. Higher temperatures are needed to overcome activation barriers for hindered or unreactive substrates.[3][5] |
| Catalyst | DMAP (catalytic amount) | Dramatically increases reaction rates for hindered substrates by forming a highly reactive acylpyridinium intermediate.[5] |
| Stoichiometry | 1.0 to 1.5 eq of Acylating Agent | A slight excess of the acylating agent can help drive the reaction to completion, but a large excess can lead to side products.[3][4] |
Visualizing Workflows and Mechanisms
N-Acylation General Mechanism
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Preventing Side Reactions in the Synthesis of Substituted Acetamides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-substituted acetamides. These chemical motifs are fundamental in a wide range of pharmaceuticals and functional materials, making the optimization of their synthesis a critical task.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during these synthetic procedures.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Issue 1: Low or No Yield of the Desired Acetamide
Question: My reaction is showing a very low yield of the desired N-substituted acetamide, with a significant amount of unreacted starting materials remaining. What are the likely causes and how can I improve the outcome?
Answer: This is a frequent challenge, often stemming from either inadequate activation of the carboxylic acid, low nucleophilicity of the amine, or suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Inadequate Carboxylic Acid Activation: The first step in most amide bond formations is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2][3] If this activation is inefficient, the reaction will not proceed effectively.
-
Solution:
-
Choice of Coupling Reagent: For standard reactions, carbodiimides like DCC or EDC (often with additives like HOBt or Oxyma) are effective.[2][4] However, for more challenging couplings, such as with electron-poor anilines or sterically hindered substrates, stronger coupling reagents like HATU, HBTU, or PyBOP are recommended.[2][3][5]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a period (e.g., 30 minutes) before adding the amine. This ensures the formation of the activated intermediate and can prevent side reactions where the coupling reagent reacts with the amine.[6]
-
-
-
Low Nucleophilicity of the Amine: Electron-withdrawing groups on an amine (especially anilines) can significantly reduce its nucleophilicity, making the reaction sluggish.[7]
-
Solution:
-
Stronger Coupling Reagents: As mentioned above, reagents like HATU are more effective with weakly nucleophilic amines.
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this must be monitored closely to avoid decomposition or other side reactions.[8]
-
Use a More Reactive Acylating Agent: Instead of a carboxylic acid and coupling reagent, consider using a more reactive derivative like an acyl chloride or anhydride. This approach is often faster but may require careful control of stoichiometry to prevent over-acylation.[9]
-
-
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically block the reactive centers from approaching each other.[7][10][11]
-
Solution:
-
Less Hindered Coupling Reagents: Some coupling reagents are less sterically demanding than others.
-
Higher Temperatures & Longer Reaction Times: These conditions can provide the necessary energy and time for the sterically hindered molecules to react.[8]
-
Alternative Synthetic Routes: For extremely hindered systems, consider alternative strategies such as the use of isocyanates with Grignard reagents.[11]
-
-
Issue 2: Presence of a Di-acylated Byproduct
Question: My analysis (NMR/LC-MS) shows a significant peak corresponding to a di-acylated product, where my primary or secondary amine has reacted with two equivalents of the acylating agent. How can I prevent this?
Answer: Di-acylation, or over-acylation, occurs when the initially formed amide is deprotonated and reacts with another molecule of the activated carboxylic acid. This is particularly common with primary amines.
Troubleshooting Workflow for Di-acylation:
Detailed Explanation:
-
Control Stoichiometry: The most critical factor is the molar ratio of your reactants. Use a strict 1:1 ratio of the amine to the acylating agent (or a slight excess of the amine).[9]
-
Controlled Addition: Add the acylating agent (e.g., acyl chloride or the pre-activated carboxylic acid solution) dropwise to the solution of the amine. This maintains a low concentration of the electrophile, minimizing the chance of a second acylation.[9]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). Lower temperatures slow down the rate of the second acylation more significantly than the first.[9]
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to deprotonate the newly formed amide, which is the prerequisite for over-acylation.[12]
Issue 3: Epimerization/Racemization of Chiral Centers
Question: My starting material has a chiral center adjacent to the carboxylic acid (e.g., an amino acid), and I am observing a loss of stereochemical purity in my final product. What causes this and how can I stop it?
Answer: Epimerization at the α-carbon is a major concern in peptide synthesis and other acylations of chiral carboxylic acids. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar enolate which can be re-protonated from either face, resulting in racemization.[12]
Strategies to Minimize Epimerization:
-
Coupling Reagents & Additives: This is the most critical factor.
-
Additives are Essential: Never use a carbodiimide (like DCC or EDC) alone for chiral acids. Always use an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[2][12] These additives trap the activated intermediate as a less reactive active ester, which is much less prone to oxazolone formation.[12] HOAt and Oxyma are generally considered superior to HOBt in suppressing racemization.[2][12]
-
Modern Reagents: Uronium/aminium salts like HATU and HCTU, and phosphonium salts like PyBOP, are designed to minimize racemization and are often preferred for sensitive substrates.[2][3][5]
-
-
Base Selection: Avoid strong, sterically unhindered bases. Use weaker or more hindered bases like N-methylmorpholine (NMM) or collidine instead of DIPEA when possible.[12]
-
Solvent Choice: Polar aprotic solvents like DMF can sometimes increase the rate of epimerization.[13] If possible, consider less polar solvents like dichloromethane (DCM).
-
Temperature: Keep the reaction temperature low (e.g., 0 °C). Higher temperatures accelerate the rate of epimerization.[12][13]
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent Class | Example(s) | Typical Racemization Level | Key Observations |
| Carbodiimide (alone) | DCC, EDC | High | Not recommended for chiral acids without additives.[2][3] |
| Carbodiimide + Additive | EDC/HOBt, EDC/Oxyma | Low | Additives are crucial for suppressing racemization.[2][12] |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Very Low | Highly efficient and generally provide high purity products with minimal epimerization.[2][5] |
| Phosphonium Salts | PyBOP, PyAOP | Very Low | Effective reagents, though byproducts can sometimes complicate purification.[5] |
Note: The level of racemization is highly dependent on the specific amino acid sequence, solvent, and base used.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my crude product? A1: Besides unreacted starting materials, common impurities include:
-
Hydrolysis Products: Carboxylic acid formed from the hydrolysis of your activated intermediate or acylating agent.[14]
-
Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can often be filtered off. The urea byproduct from EDC is water-soluble, making it easier to remove during an aqueous workup.[2][15]
-
Guanidinylation Products: Uronium/aminium reagents (like HBTU, HATU) can react with the amine starting material to form a guanidinium byproduct, which terminates the chain. This can be minimized by pre-activating the carboxylic acid before adding the amine.[16]
-
N-alkylation Products: If using alkyl halides in the presence of a base, N-alkylation of the amide product can sometimes occur, though it typically requires strong bases like NaH.[17][18]
Q2: My reaction involves a sterically hindered secondary amine and it's not working. What should I do? A2: Coupling to sterically hindered secondary amines is notoriously difficult.
-
First, switch to a more powerful coupling reagent like HATU or COMU.[2]
-
Consider using the corresponding acid chloride, which is more reactive. You may need to heat the reaction.
-
Microwave-assisted synthesis can be very effective in driving these difficult reactions to completion by using higher temperatures and pressures safely.[1]
-
For particularly challenging cases, alternative synthetic strategies might be necessary.[10][11]
Q3: How do I choose the right solvent for my amide coupling reaction? A3: The choice of solvent is critical. It must dissolve all reactants and should not participate in the reaction.
-
Common Choices: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents. Acetonitrile (MeCN) is also frequently used.[4]
-
Solvent Effects: Be aware that polar aprotic solvents like DMF can sometimes accelerate side reactions like epimerization.[13]
-
Anhydrous Conditions: For reactions involving highly reactive intermediates like acyl chlorides or certain coupling reagents, it is crucial to use anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9]
Q4: I see a byproduct that I suspect is from the hydrolysis of my starting materials or product. How can I prevent this? A4: Hydrolysis can be a significant issue if water is present in the reaction.[19][20][21][22]
-
Use Anhydrous Conditions: Dry your solvents and glassware thoroughly. Use reagents that are fresh or have been stored properly to exclude moisture.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction.[9]
-
Prompt Workup: Once the reaction is complete, proceed with the workup without delay to minimize the product's exposure to any aqueous conditions that might promote hydrolysis.[19]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a standard method for forming acetamides from a carboxylic acid and an amine.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0-1.1 mmol)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 mmol)
-
HOBt (1-Hydroxybenzotriazole) (1.2 mmol)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 mmol)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10-20 mL)
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DCM (10 mL).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 mmol) to the solution and stir for 15-30 minutes at 0 °C.
-
In a separate flask, dissolve the amine (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous DCM (5 mL).
-
Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (15 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted acetamide.[4][14]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. benchchem.com [benchchem.com]
- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 16. peptide.com [peptide.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
stability issues of 2-(4-Chlorophenyl)acetamide under acidic or basic conditions
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)acetamide. This document provides in-depth technical guidance on the stability of this compound, particularly under acidic and basic conditions, which are common stressors in experimental and pharmaceutical processing environments. As your dedicated scientific resource, this center offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The protocols and explanations herein are grounded in established chemical principles to ensure experimental success and data integrity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: After treating my sample of this compound with 0.1 M HCl at 60°C, a new, more polar peak appeared in my reverse-phase HPLC chromatogram. What is this new peak?
A1: The appearance of a new, earlier-eluting (more polar) peak under acidic conditions is a classic indicator of amide hydrolysis. The most probable identity of this degradation product is 4-chlorophenylacetic acid .
-
Causality: The amide bond in this compound is susceptible to cleavage under acidic conditions, a reaction known as acid-catalyzed hydrolysis. The reaction is facilitated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process cleaves the amide bond, yielding a carboxylic acid (4-chlorophenylacetic acid) and an ammonium ion.[1][2] Because the carboxylic acid is more polar than the parent amide, it will have a shorter retention time on a C18 reverse-phase column.
-
Troubleshooting Steps:
-
Confirm Identity: To confirm the identity of the new peak, run a standard of 4-chlorophenylacetic acid using the same HPLC method. The retention times should match.
-
Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, analyze the new peak. The expected [M-H]⁻ ion for 4-chlorophenylacetic acid would be approximately m/z 169.00, corresponding to the molecular formula C₈H₇ClO₂.
-
Monitor Mass Balance: As the peak for this compound decreases in area, the peak for 4-chlorophenylacetic acid should increase. This relationship helps to confirm the degradation pathway.[3]
-
Q2: I am observing significant degradation of my compound in a basic solution (pH 10) even at room temperature. Is this expected?
A2: Yes, this is expected. Amides are generally more susceptible to hydrolysis under basic conditions than acidic ones.[4] The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon of the amide.
-
Mechanism Insight: In base-catalyzed (or base-promoted) hydrolysis, the hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion (⁻NH₂), which is a very strong base. This is the rate-limiting step. The amide anion then immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia.[2] This reaction can proceed at a significant rate even at ambient temperatures, especially with prolonged exposure.
-
Preventative Measures:
-
If your experimental conditions require a basic pH, consider using a milder base or a lower temperature to slow the degradation rate.
-
Prepare basic solutions of this compound immediately before use to minimize exposure time.
-
For long-term storage in solution, maintain a neutral or slightly acidic pH (around pH 4-6) where the compound exhibits maximum stability.[5]
-
Q3: My HPLC peak for 4-chlorophenylacetic acid is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing for acidic compounds like 4-chlorophenylacetic acid is a common issue in reverse-phase HPLC. It is often caused by the interaction of the negatively charged carboxylate form of the acid with residual, positively charged silanol groups on the silica-based stationary phase.
-
Underlying Cause: At a mobile phase pH above the pKa of the carboxylic acid (~4-5), the acid exists in its anionic carboxylate form. These anions can interact with free silanol groups (Si-OH) on the column packing material, leading to a secondary retention mechanism that causes peak tailing.
-
Solutions for Improved Peak Shape:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of your mobile phase to at least 1.5-2 pH units below the pKa of 4-chlorophenylacetic acid. A pH of 2.5-3.0 is typically effective. At this pH, the carboxylic acid is fully protonated (COOH), making it more non-polar and eliminating the ionic interaction with silanols. Use a buffer such as phosphate or an acid modifier like formic or phosphoric acid.[6]
-
Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, which minimizes the potential for tailing. A column with low silanol activity is recommended.[7]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can sometimes help to saturate the active silanol sites and improve peak shape.
-
Q4: I performed forced degradation under both acidic and basic conditions and see multiple small, unknown peaks in addition to the expected 4-chlorophenylacetic acid. What could they be?
A4: While amide hydrolysis is the primary degradation pathway, aggressive stress conditions (e.g., high temperatures, extreme pH) can induce secondary degradation. For chloro-substituted aromatic compounds, other reactions are possible.
-
Potential Side Reactions:
-
Decarboxylation: Under harsh thermal stress, the primary degradation product, 4-chlorophenylacetic acid, could potentially decarboxylate to form 4-chlorotoluene.
-
Reactions involving the Chlorine: Although the C-Cl bond on an aromatic ring is generally stable, extreme conditions could potentially lead to hydroxylation (replacement of Cl with OH) or other modifications, though these are less likely under typical hydrolytic stress testing.
-
Further Degradation: Some studies on related chloroacetamide compounds have shown that under strong acidic conditions, cleavage of other bonds can occur.[8]
-
-
Investigative Strategy:
-
Conduct a Time-Course Study: Analyze samples at multiple time points during the forced degradation. This will help you distinguish primary degradation products (which appear first) from secondary ones (which form from the degradation of primary products).
-
Use a Diode Array Detector (DAD): A DAD can provide the UV spectrum for each peak. Comparing the spectra of the unknown peaks to the parent compound and the primary degradant can offer clues about their structures.
-
LC-MS/MS Analysis: This is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio and fragmentation pattern will provide definitive structural information.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for this compound? A: The primary and most anticipated degradation pathway under both acidic and basic aqueous conditions is the hydrolysis of the amide bond . This reaction cleaves the molecule into 4-chlorophenylacetic acid and ammonia (which will be present as the ammonium ion in acidic solution).
Q: What are the recommended storage conditions for this compound? A: For solid material, store in a well-sealed container at room temperature, protected from moisture and light. For solutions, long-term stability is best achieved at a neutral to slightly acidic pH (pH 4-7). Avoid strongly acidic or basic conditions for storage. Prepare fresh solutions for critical experiments whenever possible.
Q: How can I monitor the stability of this compound in my formulation? A: A stability-indicating HPLC method is the standard approach.[3] This is an analytical method that can accurately quantify the parent compound and separate it from all potential degradation products and other components in the sample. The protocol provided in this guide serves as an excellent starting point for developing such a method.
Q: What level of degradation is considered appropriate for forced degradation studies? A: The goal of a forced degradation study is to achieve a meaningful level of degradation without completely destroying the molecule. Generally, a degradation of 5-20% of the parent compound is recommended.[7] This ensures that degradation products are generated at a sufficient concentration for detection and analysis, while still allowing for accurate quantification of the parent compound.
Data Presentation
When reporting stability data, it is crucial to present it in a clear and organized manner. The following table is a template for summarizing results from a forced degradation study.
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | % Degradation | Degradation Product(s) Observed |
| 0.1 M HCl | 0 | 100.0 | 100.0 | 0.0 | - |
| (60 °C) | 6 | 100.0 | 91.5 | 8.5 | 4-Chlorophenylacetic acid |
| 12 | 100.0 | 84.2 | 15.8 | 4-Chlorophenylacetic acid | |
| 24 | 100.0 | 71.0 | 29.0 | 4-Chlorophenylacetic acid | |
| 0.1 M NaOH | 0 | 100.0 | 100.0 | 0.0 | - |
| (40 °C) | 2 | 100.0 | 89.8 | 10.2 | 4-Chlorophenylacetic acid |
| 4 | 100.0 | 80.1 | 19.9 | 4-Chlorophenylacetic acid | |
| 8 | 100.0 | 65.5 | 34.5 | 4-Chlorophenylacetic acid |
Table 1: Example data from a forced degradation study of this compound.
Key Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)
This protocol outlines the steps to intentionally degrade this compound to study its stability and identify degradation products.
1. Reagent and Sample Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Acidic Stress Solution: 0.1 M Hydrochloric Acid (HCl).
-
Basic Stress Solution: 0.1 M Sodium Hydroxide (NaOH).
-
Neutralizing Solution: 0.1 M NaOH (for acid samples) and 0.1 M HCl (for base samples).
2. Experimental Procedure:
-
Acid Hydrolysis:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5.0 mL of 0.1 M HCl.
-
Place the flask in a water bath set to 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 1.0 mL aliquot.
-
Immediately neutralize the aliquot with 1.0 mL of 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5.0 mL of 0.1 M NaOH.
-
Keep the flask at room temperature (or a slightly elevated temperature like 40°C if the reaction is slow).
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a 1.0 mL aliquot.
-
Immediately neutralize the aliquot with 1.0 mL of 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase and analyze by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with water instead of acid or base and keep it under the same temperature conditions.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a reverse-phase HPLC method capable of separating this compound from its primary degradation product, 4-chlorophenylacetic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (or 0.1% Formic Acid for MS compatibility).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 70 12.0 70 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: 4-chlorophenylacetic acid will elute first, followed by the less polar this compound. This method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[2]
Mandatory Visualizations: Degradation Pathways
The following diagrams illustrate the chemical mechanisms of degradation for this compound.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-promoted hydrolysis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Separation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Chlorophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scale-up. Our goal is to provide you with the expertise and practical insights needed for a successful, safe, and efficient process transfer.
I. Overview of Synthetic Strategies and Scale-Up Considerations
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, can be approached through several synthetic routes.[1][2] The two most common laboratory methods, which present distinct challenges and advantages upon scale-up, are:
-
Amidation of 4-Chlorophenylacetic Acid: This direct approach involves the reaction of 4-chlorophenylacetic acid with an aminating agent. While conceptually straightforward, the activation of the carboxylic acid is a critical step that requires careful consideration of reagents and conditions, especially at a larger scale.[3][4]
-
Hydrolysis of 4-Chlorobenzyl Cyanide: This route utilizes the hydrolysis of the corresponding nitrile to the amide.[5][6] This method can be efficient but often requires stringent control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.
Scaling up either of these processes from the lab to a pilot plant introduces complexities related to heat and mass transfer, reaction kinetics, safety, and product purification.[7][8][9][10] This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the scale-up of this compound synthesis.
Low or Inconsistent Product Yield
Q1: We are experiencing a significant drop in yield when moving from a 1L lab reactor to a 50L pilot plant vessel. What are the likely causes and how can we mitigate this?
A1: A decrease in yield upon scale-up is a common issue and can be attributed to several factors. Let's break down the potential causes based on the synthetic route:
For the Amidation of 4-Chlorophenylacetic Acid:
-
Inefficient Mixing and Mass Transfer: In a larger vessel, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Evaluate the pilot plant reactor's agitation system (impeller type, speed, and baffling). Consider using computational fluid dynamics (CFD) modeling to optimize mixing. A staged addition of reagents can also help maintain better control over the reaction.
-
-
Suboptimal Temperature Control: The larger volume-to-surface area ratio in a pilot reactor makes heat dissipation less efficient.[8] Exothermic amidation reactions can lead to temperature spikes, causing decomposition of reagents or products.
-
Solution: Implement a more robust cooling system for the reactor. A slow, controlled addition of the activating agent (e.g., thionyl chloride, oxalyl chloride) or the amine source is crucial. Monitor the internal temperature at multiple points within the reactor.
-
-
Choice of Coupling Reagent: Reagents that work well on a small scale may not be practical or efficient at a larger scale due to cost, safety, or byproduct removal.[11][12][13]
For the Hydrolysis of 4-Chlorobenzyl Cyanide:
-
Incomplete Hydrolysis: The reaction may not be going to completion due to insufficient reaction time, lower-than-expected reaction temperature due to heat transfer limitations, or inadequate mixing of the heterogeneous reaction mixture.
-
Solution: Monitor the reaction progress closely using in-process controls (IPCs) like HPLC or TLC.[14] You may need to extend the reaction time or slightly increase the temperature to compensate for scale effects. Ensure the agitation is sufficient to maintain good contact between the organic and aqueous phases if a biphasic system is used.
-
-
Over-hydrolysis to Carboxylic Acid: The primary amide product can further hydrolyze to 4-chlorophenylacetic acid, especially under harsh conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of acid/base).[15]
-
Solution: Carefully control the reaction temperature and time. Quench the reaction promptly once IPCs show complete consumption of the starting material. A buffered system or a controlled addition of the hydrolyzing agent can also minimize over-hydrolysis.
-
Product Purity and Impurity Profile Issues
Q2: Our pilot plant batches of this compound show a higher level of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?
A2: A change in the impurity profile is a common scale-up challenge. The key is to identify the impurities and understand their formation mechanism.
Common Impurities and Their Control:
| Impurity | Potential Source | Mitigation Strategy |
| 4-Chlorophenylacetic Acid | Over-hydrolysis of the nitrile or amide.[15] | Optimize reaction time and temperature. Use a milder hydrolyzing agent or a buffered system. |
| Unreacted 4-Chlorobenzyl Cyanide or 4-Chlorophenylacetic Acid | Incomplete reaction. | Monitor reaction with IPCs to ensure completion. Optimize stoichiometry and reaction conditions. |
| Dimer/Polymer Impurities | Side reactions at elevated temperatures. | Maintain strict temperature control. Ensure efficient mixing to avoid localized overheating. |
| Residual Solvents | Inefficient drying or purification. | Optimize the drying process (e.g., vacuum, temperature). Select an appropriate recrystallization solvent system. |
Workflow for Impurity Identification and Control:
Caption: Workflow for impurity management during scale-up.
Safety Concerns in the Pilot Plant
Q3: What are the primary safety hazards we need to address when scaling up the synthesis of this compound?
A3: Safety is paramount in a pilot plant setting. A thorough Process Hazard Analysis (PHA) should be conducted. Key hazards include:
-
Thermal Runaway: Amidation reactions, particularly those involving highly reactive reagents like thionyl chloride, can be highly exothermic.[16]
-
Mitigation: Ensure the reactor has an adequate cooling capacity and an emergency quenching system. Implement a slow and controlled addition of reagents. Use reaction calorimetry to understand the thermal profile of the reaction.
-
-
Toxic Off-Gassing: The use of reagents like thionyl chloride will generate HCl and SO2 gases. The hydrolysis of cyanides can release hydrogen cyanide (HCN) gas, especially under acidic conditions.
-
Mitigation: The pilot plant must have a robust ventilation and off-gas scrubbing system (e.g., a caustic scrubber). Continuously monitor the work environment for toxic gases.
-
-
Handling of Hazardous Materials:
-
4-Chlorobenzyl Cyanide: This is a toxic compound.[6]
-
Corrosive Reagents: Thionyl chloride, strong acids, and bases are corrosive.
-
Mitigation: All personnel must be equipped with appropriate Personal Protective Equipment (PPE). Standard Operating Procedures (SOPs) for the safe handling and charging of these materials must be in place and strictly followed.
-
Safety Management Workflow:
Caption: Key elements of a safety management plan for scale-up.
III. Frequently Asked Questions (FAQs)
Q4: Which synthetic route is generally preferred for pilot-scale production of this compound?
A4: The choice of route depends on several factors including raw material availability and cost, equipment capabilities, and safety infrastructure.
-
The amidation of 4-chlorophenylacetic acid is often preferred if a direct, one-step process is desired and the necessary equipment for handling corrosive activating agents is available.
-
The hydrolysis of 4-chlorobenzyl cyanide can be a very efficient route, but requires careful control to prevent over-hydrolysis and robust safety measures for handling cyanides.[6][17]
Q5: What are the recommended solvents for the pilot-scale synthesis and purification?
A5: Solvent selection at the pilot scale is critical and should consider factors beyond just reaction performance, including cost, safety, and environmental impact.
-
Reaction Solvents: While dichloromethane (DCM) might be used in the lab, less hazardous solvents like toluene, ethyl acetate, or methyl isobutyl ketone (MIBK) are often preferred for scale-up.[11]
-
Crystallization Solvents: A mixture of an alcohol (e.g., ethanol, isopropanol) and water is commonly used for the recrystallization of this compound to achieve high purity. The optimal solvent ratio will need to be determined to maximize yield and purity.
Q6: How critical are anhydrous conditions for the amidation route at the pilot scale?
A6: Maintaining anhydrous conditions is crucial, especially when using moisture-sensitive activating agents like thionyl chloride or oxalyl chloride. Water will react with these reagents, reducing their effectiveness and leading to lower yields.
-
Mitigation: Use dry solvents and ensure the reactor is thoroughly dried before use. Purging the reactor with an inert gas like nitrogen can help maintain a dry atmosphere.
IV. Experimental Protocols
Protocol 1: Pilot-Scale Synthesis via Amidation of 4-Chlorophenylacetic Acid
Materials and Equipment:
-
50L Glass-Lined Reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Caustic scrubber for off-gas
-
4-Chlorophenylacetic acid
-
Thionyl chloride
-
Toluene (anhydrous)
-
Aqueous ammonia (28%)
-
Personal Protective Equipment (PPE)
Procedure:
-
Reactor Preparation: Ensure the 50L reactor is clean and dry. Purge the reactor with nitrogen.
-
Charging Reactants: Charge the reactor with 4-chlorophenylacetic acid (1.0 eq) and anhydrous toluene. Begin agitation.
-
Activation: Slowly add thionyl chloride (1.1 eq) via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C. The off-gases (HCl, SO2) must be vented to a caustic scrubber.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-65°C and hold for 2-3 hours, or until in-process control (e.g., HPLC analysis of a quenched aliquot) indicates complete formation of the acid chloride.
-
Amidation: Cool the reaction mixture to 10-15°C. In a separate vessel, prepare a solution of aqueous ammonia. Slowly add the ammonia solution to the reactor, keeping the temperature below 25°C.
-
Work-up: After the addition is complete, stir for 1 hour. Separate the aqueous and organic layers. Wash the organic layer with water and then with a brine solution.
-
Isolation: Concentrate the organic layer under reduced pressure to a smaller volume. Cool the concentrate to 0-5°C to induce crystallization.
-
Purification: Filter the solid product and wash with cold toluene. Dry the product under vacuum at 50-60°C. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Pilot-Scale Synthesis via Hydrolysis of 4-Chlorobenzyl Cyanide
Materials and Equipment:
-
50L Stainless Steel Reactor with overhead stirrer, reflux condenser, and temperature probe
-
4-Chlorobenzyl cyanide
-
Sulfuric acid (98%)
-
Water
-
Personal Protective Equipment (PPE)
Procedure:
-
Reactor Preparation: Ensure the 50L reactor is clean.
-
Charging Reactants: Charge the reactor with water and slowly add concentrated sulfuric acid (e.g., to make an 85% solution) while cooling to control the exotherm. Then, add 4-chlorobenzyl cyanide (1.0 eq) under agitation.
-
Reaction: Slowly heat the mixture to 100-110°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[15]
-
Quenching and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction mixture by adding it to ice water. The product will precipitate.
-
Purification: Filter the solid product and wash thoroughly with water until the washings are neutral.
-
Drying: Dry the product under vacuum at 60-70°C. Recrystallization may be performed if a higher purity is required.
V. References
-
This compound - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.). Retrieved from --INVALID-LINK--
-
Technical Support Center: Synthesis of 2-azido-N-(2-chlorophenyl)acetamide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
4-Chlorophenylacetonitrile - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (2020, December 12). Retrieved from --INVALID-LINK--
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.). Retrieved from --INVALID-LINK--
-
Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. (n.d.). Retrieved from --INVALID-LINK--
-
2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 - TCI Chemicals. (n.d.). Retrieved from --INVALID-LINK--
-
Pilot plant scale up - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF - Scribd. (n.d.). Retrieved from --INVALID-LINK--
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Optimizing Chemical Synthesis with High-Purity 2-Chloro-N-(4-chlorophenyl)acetamide. (n.d.). Retrieved from --INVALID-LINK--
-
2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production. - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--
-
DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
PILOT PLANT SCALE UP TECHNIQUES - ijprems. (n.d.). Retrieved from --INVALID-LINK--
-
This compound | C8H8ClNO | CID 643286 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
RECENT ADVANCES IN PILOT PLANT SCALE UP TECHNIQUES-A Review. (2018, July 12). Retrieved from --INVALID-LINK--
-
Synthesis of 4-chlorobenzyl cyanide - PrepChem.com. (n.d.). Retrieved from --INVALID-LINK---chlorobenzyl-cyanide/)
References
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H8ClNO | CID 643286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijprems.com [ijprems.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. prepchem.com [prepchem.com]
Technical Support Center: Analytical Method Development for Halogenated Organic Compounds
Welcome to the comprehensive technical support center dedicated to overcoming the analytical challenges associated with halogenated organic compounds. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth answers to frequently encountered issues. Our focus is on delivering field-proven insights and robust methodologies to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions regarding the analysis of halogenated organic compounds.
Q1: What makes the analysis of halogenated organic compounds so challenging?
A1: The analytical complexity of halogenated organic compounds stems from their unique chemical and physical properties. Key challenges include:
-
Diverse and Complex Sample Matrices: These compounds are often found in intricate biological and environmental samples, which makes their effective isolation and purification a significant hurdle.[1] The presence of interfering substances can lead to matrix effects, such as signal suppression in mass spectrometry.[1][2][3][4][5]
-
Chromatographic Co-elution: Many halogenated compounds share similar physicochemical properties, leading to overlapping peaks during chromatographic separation.[1][6] This complicates the individual identification and accurate quantification of target analytes.
-
Distinctive Isotopic Patterns: The natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) creates characteristic patterns in mass spectrometry.[1][7][8] While useful for identification, these patterns can be complex to interpret, especially in molecules containing multiple halogen atoms.[1][7][8]
-
Variable Mass Spectrometry Fragmentation: The fragmentation of halogenated compounds in a mass spectrometer is highly dependent on the number and position of the halogen atoms, making structural elucidation a complex task.[1][9]
-
Thermal Instability: Certain halogenated compounds are prone to degradation at the high temperatures used in gas chromatography (GC) injector ports, which can result in distorted peaks and inaccurate quantification.[1]
Q2: Which analytical techniques are most suitable for halogenated compounds?
A2: The choice of technique depends on the analyte's properties (e.g., volatility, polarity) and the analytical objective (e.g., quantification, identification).
-
Gas Chromatography (GC): GC is the standard for analyzing volatile and semi-volatile halogenated organics.[6] It is often paired with highly selective detectors like the Electron Capture Detector (ECD), which is extremely sensitive to electronegative compounds like halogens, or a Halogen-Specific Detector (XSD).[6][10][11][12] For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the method of choice.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is preferred for non-volatile or thermally labile halogenated compounds. Reversed-phase chromatography using a C18 column is a common starting point.[1] HPLC is almost always coupled with a mass spectrometer (LC-MS) for sensitive and selective detection.
-
Mass Spectrometry (MS): MS is indispensable for both identification and quantification. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, while tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantitative analysis.[1]
Q3: What is a "matrix effect," and how can I mitigate it?
A3: A matrix effect is the alteration of an analyte's signal (either suppression or enhancement) caused by other components in the sample matrix that co-elute with the analyte.[3][5] This is a significant issue in LC-MS and GC-MS that can lead to inaccurate quantification.[1][2][4]
-
Mitigation Strategies:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Pressurized Liquid Extraction (PLE) followed by cleanup steps (e.g., silica gel or Florisil chromatography) to remove interfering matrix components.[1][4]
-
Use of Internal Standards: The most reliable way to compensate for matrix effects is to use an isotopically labeled internal standard that behaves identically to the analyte during extraction, chromatography, and ionization.[1]
-
Standard Addition: In cases of complex or unknown matrices, the method of standard addition can be used for quantification, where known amounts of a standard are added to the sample itself to create a calibration curve within the matrix.[3]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analyte from the interfering matrix components.[13]
-
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Gas Chromatography (GC) Troubleshooting
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting) for Halogenated Compounds
Poor peak shape is a common issue in the GC analysis of halogenated compounds and can compromise both resolution and quantification.[1] The following decision tree and explanations will help diagnose and resolve these problems.
A decision tree to guide troubleshooting of poor GC peak shape.
graph "GC_Peak_Shape_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Poor Peak Shape Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tailing [label="Peak Tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Fronting [label="Peak Fronting?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Splitting [label="Peak Splitting?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Tailing Causes and Solutions ActiveSites [label="Cause: Active Sites\nin Inlet/Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TempTooLow [label="Cause: Injection Temp Too Low", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ColumnBleed [label="Cause: Column Contamination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Liner [label="Solution: Use Deactivated Liner,\nTrim Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Solution: Increase\nInjector Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Bake [label="Solution: Bake Out Column,\nReplace if Necessary", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Fronting Causes and Solutions Overload [label="Cause: Column Overload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventMismatch [label="Cause: Solvent/Stationary\nPhase Mismatch", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Dilute [label="Solution: Dilute Sample,\nIncrease Split Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent [label="Solution: Change Injection Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Splitting Causes and Solutions Installation [label="Cause: Improper Column\nInstallation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InjectionTech [label="Cause: Poor Injection\nTechnique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Reinstall [label="Solution: Reinstall Column,\nEnsure Clean Cut", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Injection [label="Solution: Optimize Injection Speed,\nCheck Syringe", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Tailing; Tailing -> Fronting [label="No"]; Fronting -> Splitting [label="No"]; Tailing -> ActiveSites [label="Yes"]; ActiveSites -> Sol_Liner; Tailing -> TempTooLow [label="Yes"]; TempTooLow -> Sol_Temp; Tailing -> ColumnBleed [label="Yes"]; ColumnBleed -> Sol_Bake;
Fronting -> Overload [label="Yes"]; Overload -> Sol_Dilute; Fronting -> SolventMismatch [label="Yes"]; SolventMismatch -> Sol_Solvent;
Splitting -> Installation [label="Yes"]; Installation -> Sol_Reinstall; Splitting -> InjectionTech [label="Yes"]; InjectionTech -> Sol_Injection; }
Causality Explained:
-
Peak Tailing: This often occurs when polar halogenated compounds interact with active sites (e.g., silanol groups) in the GC inlet liner or on the column itself.[14] These interactions delay the elution of a portion of the analyte, resulting in a "tail." Using a deactivated inlet liner and ensuring the column is inert are crucial. Some halogenated compounds can also degrade at high temperatures, leading to tailing peaks; in such cases, optimizing the injector temperature is important.[1]
-
Peak Fronting: This is typically a sign of column overload, where too much sample is injected for the column's capacity.[14] The peak becomes saturated and broadens towards the front. Another cause can be a mismatch between the injection solvent and the stationary phase, leading to improper focusing of the analyte band at the head of the column.
-
Peak Splitting: This is often a mechanical issue. An improperly installed column can create a turbulent flow path for the sample.[14] It can also be caused by a "cool" spot in the injector or a poorly executed injection where the sample is introduced too slowly, causing it to vaporize in a non-uniform manner.
Mass Spectrometry (MS) Troubleshooting
Problem: No or Low Signal Intensity for My Halogenated Analyte
Low signal intensity is a frequent and frustrating issue in MS analysis.[15] This workflow will guide you through a systematic approach to identify and resolve the root cause.
A workflow for troubleshooting low MS signal intensity.
digraph "MS_Signal_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Low or No MS Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSample [label="1. Verify Sample Preparation", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLCGC [label="2. Check LC/GC System", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMS [label="3. Check MS System", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Resolve [label="Signal Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sample Prep Details SampleDetails [label="Is concentration appropriate?\nIs analyte stable in solvent?\nAny matrix suppression?", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// LC/GC Details LCGCDetails [label="Is there a peak in the chromatogram?\nCheck for leaks.\nIs retention time correct?", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// MS Details MSDetails [label="Tune & Calibrate MS.\nCheck ionization source.\nVerify MS method parameters (e.g., MRM transitions).", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Connections Start -> CheckSample; CheckSample -> CheckLCGC [label="Sample OK"]; CheckLCGC -> CheckMS [label="LC/GC OK"]; CheckMS -> Resolve [label="MS OK"];
// Edges todetails CheckSample -> SampleDetails [style=dashed, arrowhead=none]; CheckLCGC -> LCGCDetails [style=dashed, arrowhead=none]; CheckMS -> MSDetails [style=dashed, arrowhead=none];
// Feedback loops edge [color="#EA4335", fontcolor="#EA4335"]; SampleDetails -> CheckSample [label="Fix & Re-inject"]; LCGCDetails -> CheckLCGC [label="Fix & Re-inject"]; MSDetails -> CheckMS [label="Fix & Re-inject"]; }
Causality Explained:
-
Sample Preparation: The issue may originate before the sample even reaches the instrument. If the analyte concentration is too low, the signal will be weak.[15] Conversely, if the sample is too concentrated or the matrix is "dirty," co-eluting compounds can suppress the ionization of your target analyte, leading to a diminished signal.[1][4] Analyte stability is also key; some halogenated compounds can degrade in certain solvents or over time.
-
LC/GC System: A problem with the chromatography system can prevent the analyte from reaching the detector. Check for a peak using a universal detector if possible (e.g., UV for LC, FID for GC). Leaks in the system can cause sample loss.[14] A significant shift in retention time might indicate a problem with the mobile phase, gas flow, or column integrity.
-
MS System: If the sample and chromatography are sound, the issue likely lies within the mass spectrometer. Regular tuning and calibration are essential for optimal performance.[15] The ionization source (e.g., ESI, EI) can become contaminated and require cleaning. Finally, double-check your MS method parameters. For tandem MS, ensure the correct precursor and product ion transitions are selected for your halogenated compound.[1]
Experimental Protocols & Data
Protocol 1: GC-MS/MS Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Solid Samples
This protocol provides a general procedure for analyzing PBDEs, a class of halogenated flame retardants, in environmental solids like soil or sediment.
1. Sample Preparation (Pressurized Liquid Extraction - PLE)
-
Objective: To efficiently extract PBDEs from a solid matrix.
-
Procedure:
-
Mix the solid sample (e.g., 5-10 g) with a drying agent like diatomaceous earth.
-
Pack the mixture into a PLE cell.
-
Spike with an appropriate amount of ¹³C-labeled PBDE internal standards for accurate quantification.[1]
-
Extract the sample using a solvent mixture such as hexane/dichloromethane at an elevated temperature and pressure (e.g., 100 °C, 1500 psi).[1]
-
Concentrate the resulting extract and perform a cleanup step using silica gel or Florisil chromatography to remove interfering compounds.[1]
-
2. GC-MS/MS Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
GC Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness), is typically used.[1]
-
Injector: Use a splitless injection at a temperature of 280-300°C.[1]
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp to a high final temperature (e.g., 320°C) to ensure the elution of all PBDE congeners.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
-
MRM Transitions: Select specific precursor-to-product ion transitions for each PBDE congener. For example, for BDE-47 (a tetrabromodiphenyl ether), a common transition is the loss of two bromine atoms from the molecular ion.[1]
-
3. Data Analysis
-
Identify and quantify PBDE congeners based on their retention times and the response of their specific MRM transitions. The use of ¹³C-labeled internal standards allows for correction of any analyte loss during sample preparation and instrumental analysis.[1]
Protocol 2: LC-MS/MS Analysis of Halogenated Pharmaceuticals in Water
This protocol outlines a general method for the analysis of halogenated pharmaceuticals in aqueous samples, which often requires a pre-concentration step.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate halogenated pharmaceuticals from water samples while removing salts and other polar interferences.
-
Procedure:
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol and then with water.[1]
-
Load the water sample (e.g., 100-500 mL), which has been spiked with isotopically labeled internal standards, onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the target analytes with a stronger solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
2. LC-MS/MS Instrumental Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), in either positive or negative mode depending on the analyte's structure.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
3. Data Analysis
-
Quantify the halogenated pharmaceuticals using a calibration curve prepared with standards. The use of isotopically labeled internal standards is crucial to correct for matrix effects and variations in instrument response.[1]
Quantitative Data Summary: Method Performance for Volatile Halogenated Compounds
The following table summarizes typical method performance characteristics for the analysis of selected volatile halogenated hydrocarbons in drinking water by headspace GC-ECD, demonstrating the high sensitivity achievable with this technique.
| Compound | Linearity (R²) | LOQ (µg/L) | LOD (µg/L) |
| Chloroform | >0.999 | 0.0004 - 1.03 | 0.0001 - 0.3091 |
| Carbon Tetrachloride | >0.999 | 0.0004 - 1.03 | 0.0001 - 0.3091 |
| Bromodichloromethane | >0.999 | 0.0004 - 1.03 | 0.0001 - 0.3091 |
| Bromoform | >0.999 | 0.0004 - 1.03 | 0.0001 - 0.3091 |
| 1,1-Dichloroethane | >0.999 | 0.0004 - 1.03 | 0.0001 - 0.3091 |
| Data adapted from Agilent Application Note 5994-4720EN.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix (chemical analysis) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tutorchase.com [tutorchase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. gcms.cz [gcms.cz]
- 11. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. gmi-inc.com [gmi-inc.com]
- 16. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2-(4-Chlorophenyl)acetamide Analysis
This guide provides a comprehensive, in-depth validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Chlorophenyl)acetamide. Drawing from extensive experience in analytical chemistry, this document details the experimental design, acceptance criteria, and results, while also offering a comparative perspective on alternative analytical techniques. The methodologies and principles discussed are grounded in internationally recognized guidelines to ensure scientific integrity and robustness.
Introduction: The Analytical Imperative for this compound
This compound is a chemical intermediate of interest in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and reliable quantification is critical for ensuring product quality, monitoring reaction kinetics, and fulfilling regulatory requirements. While several analytical techniques could be employed, RP-HPLC is often the method of choice due to its high specificity, sensitivity, and adaptability for quantifying neutral, aromatic compounds like the target analyte.
This guide presents a validation framework for a specific isocratic RP-HPLC method, comparing its performance attributes against established benchmarks and alternative technologies. The validation process is not merely a procedural checklist but a scientific investigation designed to prove the method is fit for its intended purpose. Every parameter is assessed to build a self-validating system, ensuring trustworthiness in the generated data.
The Chosen Analytical Approach: RP-HPLC with UV Detection
The selected method employs a C18 stationary phase, which is ideal for retaining a moderately non-polar analyte like this compound. An isocratic mobile phase of acetonitrile and water provides consistent elution, simplifying the method and enhancing reproducibility. Detection is achieved via UV spectrophotometry at a wavelength determined to be the analyte's absorbance maximum (λmax), ensuring optimal sensitivity.
Experimental Protocol: HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Analyte: this compound
-
Standard & Sample Diluent: Mobile Phase
Method Validation: A Deep Dive into Performance
Method validation is the cornerstone of any analytical procedure, providing documented evidence that the method is reliable for its intended use. The validation parameters assessed below are based on the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Approach: A solution of this compound was injected, followed by a placebo solution (containing all formulation components except the active ingredient) and a sample solution spiked with known related substances. The retention times and peak purities were evaluated.
Results: The analyte peak was well-resolved from the void volume and any placebo peaks. The peak purity index, derived from photodiode array (PDA) detection, was greater than 0.999, indicating no co-eluting impurities. This confirms the method's high specificity.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.
Experimental Approach: A series of at least five standard solutions of 2-(4--Chlorophenyl)acetamide were prepared, ranging from 50% to 150% of the nominal working concentration (e.g., 10 µg/mL to 30 µg/mL). Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and a linear regression analysis was performed.
Results Summary:
| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Concentration Range | 10 - 30 µg/mL | As per intended use |
| Regression Equation | y = 45892x + 1057 | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept Bias | 1.2% of the response at 100% concentration | ≤ 2.0% |
The high correlation coefficient and low y-intercept bias confirm the excellent linearity of the method across the specified range.
Accuracy (Trueness)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.
Experimental Approach: The accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was then calculated.
Results Summary:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.6% | 98.0% - 102.0% Recovery |
| 100% | 100.2% | 0.4% | %RSD ≤ 2.0% |
| 120% | 99.8% | 0.5% |
The recovery values fall well within the acceptable limits, demonstrating the high accuracy of the method.
Precision
Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Approach:
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% concentration were performed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different instrument to assess the method's ruggedness.
Results Summary:
| Precision Level | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.55% | %RSD ≤ 2.0% |
| Intermediate Precision | 0.89% | %RSD ≤ 2.0% |
The low relative standard deviation (%RSD) for both repeatability and intermediate precision indicates that the method is highly precise.
Detection & Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Approach: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per the ICH guidelines.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line
-
Where S = the slope of the calibration curve
-
Results Summary:
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
The calculated LOQ was experimentally verified to ensure that measurements at this concentration met the requirements for accuracy and precision.
Robustness
Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Approach: Small, deliberate changes were made to the method parameters, and the effect on the results was observed. The parameters varied included:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% Acetonitrile)
Results: In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the %RSD of the results was less than 2.0%. This demonstrates that the method is robust for routine use.
Comparative Analysis with Alternative Methods
While the validated HPLC method demonstrates excellent performance, it is crucial for a senior scientist to understand its position relative to other potential analytical techniques.
| Feature | Validated RP-HPLC Method | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry (Direct) |
| Specificity | High. Chromatographic separation resolves the analyte from impurities before detection. | Very High. Provides both chromatographic separation and mass fragmentation patterns for definitive identification. | Low. Cannot distinguish between the analyte and any other substance that absorbs at the same wavelength. |
| Sensitivity | High. LOQ of 0.3 µg/mL. | Very High. Can often achieve lower detection limits than HPLC-UV. | Moderate to Low. Generally less sensitive than chromatographic methods. |
| Sample Throughput | Moderate. Typical run times are 5-10 minutes per sample. | Low to Moderate. Run times can be longer, and sample preparation (derivatization) may be required. | High. Analysis is very fast once the instrument is set up. |
| Cost (Instrument) | Moderate. | High. | Low. |
| Applicability | Ideal for non-volatile, thermally stable compounds in complex matrices. | Best for volatile and thermally stable compounds. Derivatization may be needed for polar analytes. | Best for simple, pure samples where the analyte is the only absorbing species. Not suitable for complex mixtures. |
Causality Behind Method Choice: For quality control in a manufacturing environment, the HPLC method represents the optimal balance of specificity, sensitivity, and throughput. While GC-MS offers superior specificity, its higher cost and complexity are often unnecessary for routine quantification if specificity can be demonstrated by other means (as in our HPLC method). Direct UV-Vis is fast and inexpensive but is completely unsuitable for this application due to its inability to separate the analyte from potential impurities, a critical failure in quality assessment.
Logical & Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the method validation process and the experimental workflow.
Caption: High-level overview of the analytical method validation lifecycle.
Caption: Step-by-step experimental workflow for sample analysis.
Conclusion
The described RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. All validation parameters meet the stringent criteria set forth by the ICH Q2(R1) guidelines. The comprehensive data confirms that this method is fit-for-purpose and can be confidently deployed for routine analysis in a quality control environment. A comparative analysis highlights its advantages over alternative techniques like GC-MS and direct UV-Vis spectrophotometry, positioning it as the most balanced and practical choice for this specific analytical challenge.
comparative study of different synthetic routes to 2-(4-Chlorophenyl)acetamide
An In-Depth Comparative Guide to the Synthetic Routes of 2-(4-Chlorophenyl)acetamide
This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Designed for researchers, chemists, and process development professionals, this document delves into the mechanistic underpinnings, practical considerations, and comparative performance of each method, supported by experimental data and protocols.
Introduction: The Significance of this compound
This compound is a vital building block in organic synthesis. Its structure is incorporated into a range of biologically active molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for any research or manufacturing campaign. This guide will explore three principal synthetic strategies, evaluating their respective merits and drawbacks to inform your selection of the optimal route for your specific application.
The three routes under consideration are:
-
Amidation of 4-Chlorophenylacetic Acid
-
Partial Hydrolysis of 4-Chlorobenzyl Cyanide
-
The Willgerodt-Kindler Reaction of 4-Chloroacetophenone
Visualizing the Synthetic Landscape
A Comparative Guide to the Biological Activity of 2-(4-Chlorophenyl)acetamide and its Bromo-Analogue
For researchers, scientists, and professionals in drug development, the nuanced differences imparted by subtle molecular modifications are a cornerstone of innovation. The substitution of one halogen for another on a phenylacetamide scaffold can significantly alter biological activity, presenting both opportunities and challenges in the design of novel therapeutic agents. This guide offers an in-depth, objective comparison of the biological activities of 2-(4-Chlorophenyl)acetamide and its bromo-analogue, 2-(4-bromophenyl)acetamide, drawing upon available experimental data for related derivatives to illuminate the potential impact of this halogen substitution.
Introduction: The Significance of Halogen Substitution in Phenylacetamides
Phenylacetamide derivatives are a versatile class of compounds with a wide spectrum of reported biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The introduction of a halogen atom, such as chlorine or bromine, at the para-position of the phenyl ring can profoundly influence the molecule's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability. These alterations, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile.
This guide will delve into a comparative analysis of the chloro- and bromo-substituted analogues, exploring how the change from chlorine to bromine can modulate their biological efficacy. While direct, side-by-side comparative studies on the parent compounds are limited, we can extrapolate valuable insights from research on their closely related derivatives.
Comparative Analysis of Biological Activities
The primary biological activities of interest for these compounds are their cytotoxic and antimicrobial effects. The following sections present a synthesis of available data to draw a comparative picture.
Cytotoxic Activity
Studies on N-butyl derivatives of both this compound and 2-(4-bromophenyl)acetamide provide the closest available data for a direct comparison of their cytotoxic potential against cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key metric in these assessments.
Table 1: Comparative Cytotoxicity (IC50 in µM) of N-Butyl Phenylacetamide Derivatives [2]
| Compound | MDA-MB-468 (Breast Cancer) | PC-12 (Pheochromocytoma) | MCF-7 (Breast Cancer) |
| N-Butyl-2-(4-chlorophenyl)acetamide | > 10 µM | > 10 µM | 0.7±0.08 µM |
| 2-(4-Bromophenyl)-N-butylacetamide | > 10 µM | > 10 µM | > 10 µM |
Note: The data presented is for N-butyl derivatives as a surrogate for the parent compounds due to the lack of direct comparative studies. The experimental conditions for each compound were consistent within the cited study.
From this data, the N-butyl derivative of the chloro-analogue demonstrated significant activity against the MCF-7 breast cancer cell line, whereas the bromo-analogue was inactive at the tested concentrations. This suggests that for this particular derivative and cell line, the chloro-substitution is more favorable for cytotoxic activity.
Antimicrobial Activity
While direct comparative data for the two parent compounds is scarce, the broader literature on halogenated phenylacetamides indicates that they possess antimicrobial properties. For instance, derivatives of 2-amino-N-(p-Chlorophenyl) acetamide have shown moderate to high antibacterial activity against various bacterial strains.[1]
The general trend observed in structure-activity relationship (SAR) studies of halogenated compounds is that the nature of the halogen can influence the antimicrobial spectrum and potency. Bromo-substituted compounds are sometimes observed to have enhanced activity compared to their chloro-counterparts, a phenomenon often attributed to the greater polarizability and leaving group potential of bromine, which can facilitate reactions with biological nucleophiles.[3] However, this is not a universal rule and is highly dependent on the specific molecular scaffold and the target organism.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of halogenated acetamides is intrinsically linked to their chemical reactivity. These molecules can act as electrophiles, with the carbon atom adjacent to the carbonyl group and the halogen-substituted phenyl ring being susceptible to nucleophilic attack.
A plausible mechanism of action, particularly for their cytotoxic and antimicrobial effects, involves the alkylation of critical biological macromolecules, such as proteins and DNA. The acetamide moiety can react with nucleophilic residues in enzymes or other proteins, leading to their inactivation and the disruption of cellular processes.
The difference in activity between the chloro and bromo analogues can be rationalized by considering the properties of the C-X bond (where X is Cl or Br). The C-Br bond is generally weaker and more polarizable than the C-Cl bond, making the bromo-analogue a potentially better alkylating agent. This enhanced reactivity could lead to more potent biological effects in some contexts. However, factors such as cell permeability and specific interactions with the target site also play a crucial role, which may explain why the chloro-derivative showed superior activity in the cited cytotoxicity study.
Caption: Plausible mechanism of action for halogenated phenylacetamides.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of these compounds.
Synthesis of 2-(4-halophenyl)acetamide Derivatives
A common synthetic route involves the amidation of the corresponding phenylacetic acid.
Caption: General synthetic workflow for 2-(4-halophenyl)acetamide derivatives.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: To a solution of 2-(4-chlorophenyl)acetic acid or 2-(4-bromophenyl)acetic acid in an anhydrous solvent (e.g., dichloromethane), add a suitable activating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Amidation: In a separate flask, prepare a solution of the desired amine or ammonia in an appropriate solvent.
-
Addition: Slowly add the activated acyl chloride solution to the amine/ammonia solution at 0°C.
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its bromo-analogue) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The substitution of chlorine with bromine at the para-position of the 2-phenylacetamide scaffold can have a discernible impact on biological activity. While the available data from derivatives suggests that the chloro-analogue may exhibit superior cytotoxicity against certain cancer cell lines, the principles of structure-activity relationships indicate that the bromo-analogue's enhanced reactivity could translate to potent activity in other biological contexts, such as antimicrobial applications.
This guide provides a framework for the comparative evaluation of these two compounds, underpinned by established experimental protocols. Further direct, head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound and its bromo-analogue and to guide the rational design of next-generation phenylacetamide-based therapeutic agents.
References
- 1. irejournals.com [irejournals.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Monohalogenated acetamide induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Chlorophenyl)acetamide Derivatives
The 2-(4-chlorophenyl)acetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as anticonvulsant and antimicrobial agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance based on experimental data. We will explore how subtle molecular modifications can significantly impact their biological efficacy, providing researchers and drug development professionals with critical insights for rational drug design.
The this compound Core: A Foundation for Diverse Bioactivity
The fundamental structure of this compound consists of a 4-chlorophenyl ring connected to an acetamide moiety. The inherent lipophilicity imparted by the chlorophenyl group and the hydrogen bonding capabilities of the acetamide functional group are key contributors to its ability to interact with biological targets. The primary points of diversification on this scaffold involve substitutions on the phenyl ring and modifications of the acetamide nitrogen, leading to a wide array of analogues with distinct pharmacological profiles.
Anticonvulsant Activity: Targeting Neuronal Excitability
Several derivatives of this compound have been investigated for their potential to manage epileptic seizures. The primary mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.[1] By blocking these channels, these derivatives can suppress the excessive neuronal firing characteristic of seizures.[2]
Key Structural-Activity Relationship Insights for Anticonvulsant Activity
Our analysis of various studies reveals critical structural features that govern the anticonvulsant potency of these derivatives:
-
Substitution on the Anilide Moiety: The nature and position of substituents on the N-phenyl ring of the acetamide are crucial for activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide group generally exhibit higher anticonvulsant protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts.[3][4] This suggests that a strong electron-withdrawing group at the meta position of the anilide ring enhances anticonvulsant activity.
-
Nature of the Amine at the Acetamide Terminus: The type of amine attached to the acetyl group significantly influences both potency and pharmacokinetic properties. The incorporation of a morpholine or a substituted piperazine ring at this position has proven to be a successful strategy.[3] For example, more lipophilic molecules containing a phenylpiperazine moiety tend to show activity at later time points, suggesting differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
-
The Role of a Cyclic Imide Core: In related anticonvulsant compounds, the presence of a pyrrolidine-2,5-dione core fragment has been identified as crucial for activity.[3][4] While the direct this compound derivatives discussed here have a linear amide, this finding from analogous structures provides a valuable lead for future design, suggesting that constraining the conformation of the molecule can be beneficial.
Comparative Anticonvulsant Activity Data
The following table summarizes the anticonvulsant activity of representative this compound derivatives from various studies. The Maximal Electroshock (MES) test is a standard preclinical model for identifying compounds that can prevent the spread of seizures.
| Compound ID | Modification on this compound Core | Test Model | Dose (mg/kg) | Activity (% Protection) | Reference |
| 1 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | 100 | Active at 0.5h | [3] |
| 2 | N-(3-chlorophenyl)-2-morpholino-acetamide | MES | 100 | Active at 0.5h | [3] |
| 3 | N-[3-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | MES | 100 | Active at 4h | [3] |
| 4 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 100 | 100% | [5] |
Note: The data presented is for comparative purposes. Direct comparison between different studies should be made with caution due to potential variations in experimental protocols.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol outlines the standard procedure for evaluating the anticonvulsant activity of test compounds in the MES model, a widely accepted method for screening potential antiepileptic drugs.[3][5]
Materials:
-
Male Swiss mice (20-25 g)
-
Test compound solution/suspension in appropriate vehicle (e.g., 0.5% methylcellulose)
-
Reference anticonvulsant drug (e.g., Phenytoin)
-
Corneal electrodes
-
A stimulator delivering a constant current
Procedure:
-
Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
At a predetermined time after administration (e.g., 30 minutes or 4 hours), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Calculate the percentage of protected animals in each group.
Causality behind Experimental Choices: The MES test is chosen as it is a robust and reliable model for generalized tonic-clonic seizures. The electrical stimulus induces a predictable seizure pattern, and the endpoint (tonic hind limb extension) is clear and unambiguous. The use of a reference drug like phenytoin allows for the validation of the experimental setup and provides a benchmark for the potency of the test compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of this compound have also emerged as promising antimicrobial agents with activity against a range of bacterial and fungal pathogens. The lipophilic character of the 4-chlorophenyl group is thought to facilitate the passage of these molecules through the microbial cell membrane.
Key Structural-Activity Relationship Insights for Antimicrobial Activity
The antimicrobial efficacy of these compounds is highly dependent on the specific structural modifications:
-
Substitutions at the Acetamide Nitrogen: The introduction of various amine residues at the 2-position of the N-(p-chlorophenyl)acetamide core has been shown to modulate antimicrobial activity. A study on a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives demonstrated that these compounds exhibit moderate to high activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[6][7]
-
Incorporation of Heterocyclic Moieties: The attachment of heterocyclic rings, such as diphenylamine, to the acetamide backbone can lead to compounds with significant antimicrobial and antifungal properties.[8] For instance, certain 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives have shown notable activity.[8]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Modification on this compound Core | Test Organism | MIC (µg/mL) | Reference |
| 5a | 2-(butylamino)-N-(4-chlorophenyl)acetamide | S. aureus ATCC6538p | >100 | [6] |
| 5b | 2-(octylamino)-N-(4-chlorophenyl)acetamide | S. aureus ATCC6538p | 50 | [6] |
| 22 | 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide | E. coli | >6.25 | [9] |
| 24 | 2-(4-chlorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide | P. mirabilis | >6.25 | [9] |
Note: Lower MIC values indicate higher antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[10]
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Reference antibiotic (e.g., Tetracycline)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate.
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of a positive control ensures that the microorganisms are viable and capable of growth, while the negative control confirms the sterility of the medium. The reference antibiotic serves as a quality control measure, ensuring the assay is performing as expected.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, we can use diagrams to represent the key findings.
SAR Workflow for Anticonvulsant this compound Derivatives
Caption: Key SAR insights for anticonvulsant activity.
General Workflow for Antimicrobial Screening
Caption: A typical workflow for antimicrobial screening.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of new anticonvulsant and antimicrobial agents. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these derivatives. For anticonvulsant activity, the presence of electron-withdrawing groups on the anilide ring and the incorporation of specific heterocyclic amines at the acetamide terminus are key determinants of potency. In the realm of antimicrobial agents, modifications at the acetamide nitrogen have yielded compounds with significant activity against a variety of pathogens. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel this compound derivatives, paving the way for the development of next-generation therapeutics.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irejournals.com [irejournals.com]
- 7. irejournals.com [irejournals.com]
- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison of 2-(4-Chlorophenyl)acetamide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Reagent Consistency in Research and Development
In the realm of scientific research and pharmaceutical development, the purity and consistency of chemical reagents are paramount. Variations in the quality of a starting material, such as 2-(4-Chlorophenyl)acetamide, can have profound impacts on experimental outcomes, leading to irreproducible results, project delays, and in the context of drug development, potential safety concerns. As a key intermediate in the synthesis of various biologically active compounds, ensuring the structural integrity and purity of this compound from different suppliers is a critical first step for any research endeavor.
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. It is designed to empower researchers to independently verify the quality of this reagent, regardless of the supplier. We will delve into the practical application and interpretation of key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be self-validating, ensuring the trustworthiness of your results.
The Importance of Orthogonal Analytical Techniques
Experimental Workflow for Spectroscopic Verification
The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of this compound upon receipt from a supplier.
Caption: Workflow for the spectroscopic verification of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the desired molecular structure and the identification of impurities.
A. Expected ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following key signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet | 2H | Aromatic protons ortho to the chlorine atom |
| ~7.25 | Doublet | 2H | Aromatic protons meta to the chlorine atom |
| ~7.2 (broad) | Singlet | 1H | Amide N-H proton |
| ~6.9 (broad) | Singlet | 1H | Amide N-H proton |
| ~3.45 | Singlet | 2H | Methylene (-CH₂-) protons |
Note: The chemical shifts of the amide protons can be broad and their positions can vary depending on the solvent and concentration.
B. Expected ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172 | Carbonyl carbon (C=O) |
| ~136 | Aromatic carbon attached to the methylene group |
| ~131 | Aromatic carbon attached to the chlorine atom |
| ~130 | Aromatic carbons ortho to the chlorine atom |
| ~128 | Aromatic carbons meta to the chlorine atom |
| ~43 | Methylene carbon (-CH₂-) |
C. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of key structural motifs.
A. Expected FT-IR Spectral Data for this compound
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~3350-3150 | N-H stretching (amide) |
| ~1660 | C=O stretching (amide I band) |
| ~1600 | N-H bending (amide II band) |
| ~1490, 1400 | Aromatic C=C stretching |
| ~1090 | C-Cl stretching |
| ~820 | C-H out-of-plane bending (para-disubstituted benzene) |
B. Experimental Protocol for FT-IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for analyzing solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Collect a background spectrum to account for atmospheric and instrumental contributions.
-
Sample Analysis:
-
Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
A. Expected Mass Spectrometry Data for this compound
The molecular formula of this compound is C₈H₈ClNO, and its molecular weight is approximately 169.61 g/mol . In a mass spectrum, one would expect to see a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| ~170 | [M+H]⁺ for the ³⁵Cl isotope |
| ~172 | [M+H]⁺ for the ³⁷Cl isotope |
| ~127 | Fragment ion corresponding to the loss of the acetamide group |
B. Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the appropriate ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum over a suitable mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Compare the observed mass-to-charge ratios with the theoretical values.
-
Comparative Analysis and Interpretation
While obtaining Certificates of Analysis with spectroscopic data directly from all suppliers can be challenging, a robust internal verification process is crucial. The spectroscopic data you generate should be compared against reliable reference spectra from reputable databases such as the Spectral Database for Organic Compounds (SDBS) or PubChem.
Key Points for Comparison:
-
¹H and ¹³C NMR:
-
Chemical Shifts: Do the chemical shifts of the major peaks in your spectra align with the reference spectra? Minor variations (±0.02 ppm for ¹H, ±0.2 ppm for ¹³C) are acceptable and can be due to differences in solvent or concentration.
-
Multiplicities and Integration: Are the splitting patterns and the relative integrals of the peaks in the ¹H NMR spectrum consistent with the expected structure?
-
Impurities: Are there any unexpected peaks in the spectra? If so, try to identify them. Common impurities could include residual solvents or starting materials from the synthesis. The presence of significant impurities may warrant rejection of the lot.
-
-
FT-IR:
-
Peak Positions: Do the major absorption bands in your FT-IR spectrum correspond to the expected functional groups and match the reference spectrum?
-
Peak Shapes: The shapes and relative intensities of the peaks should be comparable to the reference.
-
-
Mass Spectrometry:
-
Molecular Ion: Does the mass spectrum show the expected molecular ion peak (or protonated molecular ion)?
-
Isotopic Pattern: Is the characteristic isotopic pattern for chlorine present?
-
Conclusion: Ensuring Quality and Reproducibility
Verifying the identity and purity of this compound from any supplier is a critical step in ensuring the reliability and reproducibility of your research. By employing a multi-technique spectroscopic approach as outlined in this guide, researchers can confidently assess the quality of their reagents. This due diligence at the outset of a project can save considerable time and resources, and ultimately contributes to the integrity of the scientific endeavor. It is the responsibility of the end-user to perform these quality control checks, as supplier-provided data may not always be readily available or sufficiently detailed for research-grade applications.
A Comparative Guide to Cross-Validation of Analytical Methods for Acetamide Quantification
This guide provides an in-depth comparison of two common analytical methods for the quantification of acetamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). It is designed for researchers, scientists, and drug development professionals to understand the nuances of cross-validating these methods, ensuring data integrity and consistency across different analytical platforms.
The Imperative of Cross-Validation in Analytical Sciences
In the lifecycle of a pharmaceutical product, it is not uncommon for analytical methods to be transferred between laboratories or for a new method to be introduced to analyze the same compound. Cross-validation is the formal process of demonstrating that two distinct analytical methods provide comparable results for the same set of samples.[1][2] This is a critical step to ensure that data generated by different methods or in different laboratories are reliable and can be compared with confidence. The objective is to establish the equivalency of the two methods and to understand any potential biases.
This guide will walk you through a practical scenario of cross-validating an established HPLC-UV method with a newly developed, more sensitive LC-MS/MS method for the quantification of acetamide in a drug substance.
Understanding Acetamide: A Key Analytical Target
Acetamide (CH₃CONH₂) is a small, highly polar organic compound.[3][4][5] Its high solubility in water and low retention on traditional reversed-phase chromatographic columns present unique analytical challenges.[3][4][5] Accurate quantification of acetamide is crucial as it can be a process-related impurity or a degradation product in various pharmaceutical preparations.
The Analytical Contenders: HPLC-UV vs. LC-MS/MS
1. The Workhorse: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore. For acetamide, which has a weak UV absorbance at low wavelengths, this method is often employed for routine quality control when sensitivity is not the primary concern.
2. The High-Sensitivity Specialist: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. By monitoring specific precursor-to-product ion transitions, this technique can quantify acetamide at much lower levels, even in complex matrices. This makes it ideal for applications such as impurity profiling and trace analysis.
Experimental Design for Cross-Validation
The core of a cross-validation study lies in a well-designed experiment that directly compares the performance of the two methods.
Cross-Validation Workflow
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Experimental Protocols
This protocol is based on a reversed-phase HPLC method designed to enhance the retention of the polar acetamide molecule.
1. Sample Preparation:
-
Accurately weigh and dissolve the drug substance in the mobile phase to a final concentration of 10 mg/mL.
-
Prepare a series of calibration standards by spiking a solution of the drug substance (known to be free of acetamide) with known amounts of acetamide to cover a range of 5-100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: 30 mM phosphate buffer with 5 mM heptane sulfonic acid and methanol (98:2 ratio)[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 200 nm[6]
-
Column Temperature: 30 °C
Rationale for Experimental Choices:
-
The use of an ion-pairing agent (heptane sulfonic acid) in the mobile phase is a strategic choice to improve the retention of the highly polar acetamide on the C18 stationary phase.
-
Detection at a low wavelength (200 nm) is necessary due to acetamide's limited UV absorbance at higher wavelengths.
This protocol leverages the high sensitivity and selectivity of tandem mass spectrometry.
1. Sample Preparation:
-
The same set of calibration standards and QC samples prepared for the HPLC-UV method are used.
-
Samples are further diluted 10-fold with the mobile phase to bring the concentrations within the optimal range for the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 95% B to 40% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acetamide: Precursor ion (m/z) 60.1 → Product ion (m/z) 44.1 (corresponding to [M+H]+ and loss of NH2)
-
Internal Standard (Acetamide-d3): Precursor ion (m/z) 63.1 → Product ion (m/z) 46.1
-
-
Collision Energy: Optimized for the specific instrument, typically around 15 eV.
Rationale for Experimental Choices:
-
A HILIC column is employed to achieve better retention of the polar acetamide, which is often poorly retained on traditional C18 columns under typical reversed-phase conditions.
-
The use of a stable isotope-labeled internal standard (Acetamide-d3) is a best practice in quantitative LC-MS/MS to compensate for any matrix effects or variations in instrument response.
-
Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from other components in the sample.
Comparative Data Analysis
The following table summarizes the hypothetical, yet realistic, results obtained from the cross-validation study.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9995 | ≥ 0.995 |
| Range (µg/mL) | 5 - 100 | 0.5 - 10 | As per method |
| Accuracy (% Recovery) | |||
| Low QC (10 µg/mL) | 98.5% | 101.2% | 85-115% |
| Mid QC (50 µg/mL) | 101.2% | 99.8% | 85-115% |
| High QC (90 µg/mL) | 99.3% | 100.5% | 85-115% |
| Precision (%RSD) | |||
| Intra-day (n=6) | < 2.0% | < 1.5% | ≤ 15% |
| Inter-day (n=18) | < 3.5% | < 2.5% | ≤ 15% |
| Limit of Quantification (LOQ) | 5 µg/mL | 0.5 µg/mL | - |
| Specificity | Potential for co-eluting impurities | High (based on MRM) | No interference at the retention time of the analyte |
Interpretation of Results and Decision Making
The results from the cross-validation study indicate that both methods are suitable for their intended purposes within their validated ranges. The LC-MS/MS method demonstrates superior sensitivity, as evidenced by its lower LOQ. The statistical comparison of the accuracy and precision data for the QC samples analyzed by both methods shows a high degree of agreement, with all results falling well within the pre-defined acceptance criteria.
Decision-Making Framework
Caption: A simplified decision-making flowchart based on cross-validation outcomes.
Conclusion and Best Practices
This comparative guide demonstrates the process of cross-validating two different analytical methods for the quantification of acetamide. The successful cross-validation of the HPLC-UV and LC-MS/MS methods provides confidence that data generated by either method are comparable and reliable.
Key Takeaways for Successful Cross-Validation:
-
A Well-Defined Protocol is Paramount: A detailed protocol outlining the experimental design, sample analysis procedure, and acceptance criteria is essential for a successful cross-validation study.
-
Understand Your Analyte: The chemical properties of acetamide (high polarity) dictated the choice of chromatographic conditions to ensure adequate retention and separation.
-
Statistical Rigor is Non-Negotiable: The use of appropriate statistical methods to compare the data is crucial for an objective assessment of method equivalency.
-
Documentation is Key: Thorough documentation of all experimental procedures, results, and any deviations from the protocol is a regulatory expectation and a cornerstone of good scientific practice.
By following a systematic and scientifically sound approach to cross-validation, analytical laboratories can ensure the integrity and consistency of their data, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Acetamide [drugfuture.com]
- 3. Showing Compound Acetamide (FDB008298) - FooDB [foodb.ca]
- 4. Acetamide - Sciencemadness Wiki [sciencemadness.org]
- 5. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article) | OSTI.GOV [osti.gov]
- 6. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
A Comparative Efficacy Analysis of 2-(4-Chlorophenyl)acetamide Derivatives and Commercial Neuromodulatory Agents
Introduction
In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective. The 2-(4-chlorophenyl)acetamide scaffold has emerged as a promising pharmacophore, with its derivatives demonstrating a wide spectrum of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This guide provides a comprehensive comparison of the efficacy of select this compound derivatives against established commercial compounds in preclinical models. By presenting head-to-head experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate the potential of this chemical class.
Our analysis will delve into the mechanistic underpinnings of these compounds, with a particular focus on their roles as potential anticonvulsants acting on voltage-sensitive sodium channels and as modulators of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. The comparative data presented herein is intended to serve as a valuable resource for informing future research directions and strategic decisions in the development of next-generation therapeutics for neurological and inflammatory disorders.
Comparative Efficacy of Anticonvulsant Properties
The anticonvulsant potential of novel compounds is often benchmarked against established antiepileptic drugs (AEDs). In a significant study, the efficacy of a novel 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative, compound 6 , was directly compared to the widely used commercial AED, valproic acid . The evaluation was conducted using two standard preclinical models for epilepsy: the maximal electroshock (MES) test, which is indicative of a compound's ability to prevent the spread of seizures, and the 6 Hz psychomotor seizure test, a model for therapy-resistant partial seizures[1].
The results, summarized in the table below, demonstrate the superior potency of compound 6 in both models.
| Compound | MES Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) |
| Compound 6 | 68.30 | 28.20 |
| Valproic Acid | 252.74 | 130.64 |
| Data sourced from Obniska et al. (2021)[1] |
The significantly lower ED₅₀ values for compound 6 indicate that a much lower dose is required to achieve a therapeutic effect compared to valproic acid in these models. This suggests a potentially wider therapeutic window and a lower risk of dose-dependent side effects for this novel acetamide derivative.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The anticonvulsant activity of many AEDs, including established drugs like carbamazepine and phenytoin, is mediated through the blockade of voltage-gated sodium channels. Some of the synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been shown to act as moderate binders to the neuronal voltage-sensitive sodium channels (site 2)[2][3]. This interaction stabilizes the inactivated state of the sodium channels, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.
Potential as Analgesic and Anti-inflammatory Agents
Beyond their anticonvulsant effects, acetamide derivatives are being explored for their potential in treating neuropathic pain and inflammation. Preclinical evaluation of these activities often involves the formalin test for analgesia and the carrageenan-induced paw edema model for inflammation.
The Formalin Test: A Model for Nociceptive and Inflammatory Pain
The formalin test is a robust model that allows for the differentiation between nociceptive (early phase) and inflammatory (late phase) pain[4]. While direct comparative data for a this compound derivative against a commercial standard like gabapentin in this specific test is not yet available in the reviewed literature, the antinociceptive properties of a related pyrrolidine-2,5-dione-acetamide derivative were investigated in the formalin model of tonic pain, indicating potential analgesic effects[1].
Carrageenan-Induced Paw Edema: Assessing Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard method for screening anti-inflammatory drugs[5]. The inflammatory response in this model is biphasic, with an initial release of histamine and serotonin, followed by the production of prostaglandins. The efficacy of a test compound is measured by its ability to reduce the swelling of the paw. While some studies have shown that certain acetamide derivatives can inhibit carrageenan-induced paw edema, direct comparisons with commercial NSAIDs like diclofenac are still needed to fully assess their relative potency[6].
Modulation of the Glycine/NMDA Receptor Complex
A compelling area of investigation for this compound derivatives is their potential interaction with the glycine binding site on the NMDA receptor. The NMDA receptor, a key player in excitatory neurotransmission, is implicated in a variety of neurological disorders, including epilepsy and neuropathic pain[7][8]. The glycine site acts as a co-agonist site, meaning that both glycine and glutamate must bind to the receptor for it to become fully active.
Antagonists of the glycine site are being explored as a therapeutic strategy to dampen excessive NMDA receptor activity without the severe side effects associated with blocking the primary glutamate binding site or the ion channel itself[9]. Several novel glycine/NMDA receptor antagonists have been investigated for their neuroprotective and anticonvulsant properties[10][11]. The development of this compound derivatives that selectively target this site could represent a significant advancement in the treatment of NMDA receptor-mediated pathologies.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key in vivo experiments are provided below.
Maximal Electroshock (MES) Test Protocol
This test is a widely used model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.
1. Animal Preparation:
-
Use male albino mice (20-25 g).
-
Acclimatize animals to the laboratory conditions for at least 48 hours before the experiment.
-
House animals in groups with free access to food and water.
2. Drug Administration:
-
Prepare solutions or suspensions of the test compound, a positive control (e.g., valproic acid), and a vehicle control.
-
Administer the substances intraperitoneally (i.p.) or orally (p.o.) at a defined pre-treatment time before the electroshock.
3. Induction of Seizure:
-
Apply a drop of anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.
-
Deliver a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using an electroconvulsometer.
4. Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.
-
The absence of this tonic extension is considered the endpoint, indicating protection by the test compound.
5. Data Analysis:
-
Record the number of protected animals in each group.
-
Calculate the percentage of protection.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Formalin Test Protocol
This model assesses both acute nociceptive and persistent inflammatory pain.
1. Animal Preparation:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimatize animals and place them in individual observation chambers for at least 30 minutes before the test.
2. Drug Administration:
-
Administer the test compound, a positive control (e.g., morphine or gabapentin), and a vehicle control at a specified time before formalin injection.
3. Induction of Nociception:
-
Gently restrain the rat and inject a dilute formalin solution (e.g., 50 µL of 5% formalin) subcutaneously into the plantar surface of one hind paw.
4. Observation and Data Collection:
-
Immediately after injection, return the animal to the observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
5. Data Analysis:
-
Calculate the total licking/biting time for each phase.
-
Compare the response of the drug-treated groups to the vehicle control group to determine the analgesic effect.
Carrageenan-Induced Paw Edema Protocol
This is a classic model for evaluating the anti-inflammatory activity of compounds.
1. Animal Preparation:
-
Use male Wistar rats (180-200 g).
-
Measure the initial volume of the right hind paw using a plethysmometer.
2. Drug Administration:
-
Administer the test compound, a positive control (e.g., diclofenac), and a vehicle control, typically 1 hour before carrageenan injection.
3. Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.
4. Measurement of Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
5. Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Determine the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel neuromodulatory agents. The preclinical data presented in this guide highlight the potential of derivatives of this class to surpass the efficacy of established commercial drugs like valproic acid in models of epilepsy. The proposed mechanisms of action, including the modulation of voltage-gated sodium channels and the glycine site of the NMDA receptor, offer exciting avenues for the development of targeted therapies with potentially improved side-effect profiles.
While the initial findings are promising, further head-to-head comparative studies are warranted to fully elucidate the efficacy of these compounds against a broader range of commercial anticonvulsants, analgesics, and anti-inflammatory agents. The detailed experimental protocols provided herein offer a standardized framework for conducting such investigations. Continued research in this area holds the promise of delivering novel and more effective treatments for a range of debilitating neurological and inflammatory conditions.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reference Standards for the Analysis of 2-(4-Chlorophenyl)acetamide
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of chemical entities is paramount. This guide provides an in-depth comparison of reference standards and analytical methodologies for 2-(4-Chlorophenyl)acetamide, a compound of interest in various research and development pipelines. We will delve into the nuances of selecting appropriate reference materials and compare the predominant analytical techniques, offering insights grounded in practical laboratory experience.
The Critical Role of a Well-Characterized Reference Standard
The foundation of any analytical measurement is a reliable reference standard. It is the benchmark against which all samples are compared; therefore, its purity and characterization are of utmost importance. For this compound (CAS No. 20101-92-2), a positional isomer of the more commonly cited N-(4-Chlorophenyl)acetamide (a known impurity of acetaminophen), the choice of reference standard dictates the accuracy and validity of your results.
It is crucial to distinguish between these two isomers. While N-(4-Chlorophenyl)acetamide is available as a pharmacopeial standard (e.g., Acetaminophen Related Compound J from USP), this compound is not.[1] This distinction is vital, as the physical and chemical properties, and therefore the analytical behavior of these isomers, will differ.
Commercially available standards for this compound are typically offered by chemical suppliers. When selecting a standard, it is imperative to scrutinize the Certificate of Analysis (CoA). Key parameters to consider include:
-
Purity: Assessed by a primary analytical technique (e.g., HPLC, GC) and often confirmed by a mass balance approach.
-
Identity Confirmation: Verified by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Certified Concentration/Potency: For quantitative applications, a certified value with an associated uncertainty is essential.
-
Traceability: The standard should be traceable to national or international standards, ensuring consistency and comparability of results.
Some suppliers may offer research-grade materials with limited characterization. While suitable for preliminary studies, for quantitative analysis and method validation, a comprehensively characterized certified reference material (CRM) is the gold standard.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound depends on the analytical objective: identification, quantification, or impurity profiling. The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is the most logical approach.
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of this compound will be influenced by its polarity, which is determined by the chlorophenyl and acetamide moieties.
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | A common and effective mobile phase for reversed-phase chromatography. |
| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic ring in the molecule will exhibit UV absorbance, allowing for sensitive detection. A DAD provides spectral information for peak purity assessment. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for analytical scale separations. |
| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |
Experimental Workflow for HPLC Analysis:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Given its structure, this compound should be amenable to GC analysis.
Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
Typical Method Parameters:
| Parameter | Recommended Starting Conditions | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without degradation. |
| Oven Program | Start at 100 °C, ramp to 280 °C | A temperature gradient is necessary to ensure good peak shape and separation from any impurities. |
| Carrier Gas | Helium | The most common carrier gas for GC-MS. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Range | 50-350 amu | Covers the expected mass of the parent ion and its fragments. |
Experimental Workflow for GC-MS Analysis:
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the structural elucidation of organic molecules. For a reference standard, ¹H and ¹³C NMR spectra are essential for confirming the identity and structure.
Principle: NMR exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency energy in a strong magnetic field, the nuclei produce a spectrum that provides detailed information about the chemical environment of each atom in the molecule.
Expected Spectral Features for this compound:
-
¹H NMR:
-
A singlet for the methylene (-CH₂-) protons.
-
Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
-
A broad singlet for the amide (-NH₂) protons.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon.
-
A signal for the methylene carbon.
-
Four signals in the aromatic region (due to symmetry).
-
Publicly available spectral data can serve as a preliminary reference.[3]
Experimental Workflow for NMR Analysis:
Caption: NMR analysis workflow for structural confirmation.
Method Validation and Trustworthiness
Irrespective of the chosen technique, any analytical method intended for quantitative purposes must be validated to ensure its performance is suitable for the intended application. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
By performing a thorough method validation, you build a self-validating system that ensures the trustworthiness and reliability of your analytical data.
Conclusion: A Multi-faceted Approach to a Singular Goal
The reliable analysis of this compound hinges on a dual foundation: a high-quality, well-characterized reference standard and a validated, fit-for-purpose analytical method. While HPLC and GC-MS are the workhorses for quantification, NMR remains the definitive tool for structural confirmation.
For researchers embarking on the analysis of this compound, the path to accurate and reproducible data involves a careful selection of a reference standard, followed by the development and validation of an appropriate analytical method. This guide provides the fundamental principles and practical starting points to navigate this process effectively, ensuring the integrity and scientific rigor of your findings.
References
A Guide to Inter-Laboratory Comparison of 2-(4-Chlorophenyl)acetamide Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-(4-Chlorophenyl)acetamide. It is designed to be a practical resource for researchers, scientists, and drug development professionals involved in quality control, stability testing, and formulation development. By presenting a hypothetical inter-laboratory study, this document outlines best practices in experimental design, showcases robust analytical methodologies, and details the statistical evaluation of results, thereby ensuring the generation of reliable and comparable analytical data across different laboratories.
Introduction: The Imperative for Analytical Precision
This compound (4-CPAA) is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical to ensure the quality, safety, and efficacy of final drug products. Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of quality assurance, providing an objective means to assess the performance of analytical laboratories and the reliability of the analytical methods they employ.[1][2]
This guide will walk through a hypothetical inter-laboratory study designed to compare the performance of two common analytical techniques for the quantification of 4-CPAA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Hypothetical Inter-Laboratory Study Design
A successful inter-laboratory study is underpinned by a well-defined protocol and a clear understanding of the study's objectives.[1]
2.1. Study Objective
The primary objective of this hypothetical study is to assess the precision (repeatability and reproducibility) and accuracy of HPLC-UV and UPLC-MS/MS methods for the quantification of this compound across multiple laboratories.
2.2. Participating Laboratories
For this study, we will simulate the participation of eight accredited pharmaceutical analysis laboratories. A sufficient number of participating laboratories is crucial for a statistically meaningful evaluation of the analytical methods.[1]
2.3. Test Sample
A homogenous batch of a placebo drug product spiked with a known concentration of this compound (0.1% w/w) will be prepared and distributed to each participating laboratory. A certified reference standard of N-(4-Chlorophenyl)acetamide is available from USP, which would be used for the preparation of calibration standards.
2.4. Experimental Workflow
The overall workflow of the inter-laboratory study is depicted in the diagram below.
Caption: Workflow of the hypothetical inter-laboratory study.
Analytical Methodologies
Each participating laboratory will be instructed to analyze the provided sample using both of the following validated analytical methods.
3.1. Method 1: HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a widely used, robust technique for the quantification of impurities in pharmaceutical products.
3.1.1. Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve in a suitable solvent (e.g., methanol), and dilute to a final concentration within the calibration range.
-
Calibration: A five-point calibration curve will be prepared using the N-(4-chlorophenyl)acetamide reference standard.
3.2. Method 2: UPLC-MS/MS Analysis
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers higher sensitivity and selectivity, which is particularly advantageous for trace-level impurity analysis. The principles of this method are similar to those described in U.S. EPA Method 535 for related compounds.[3]
3.2.1. Experimental Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The specific precursor-to-product ion transition for this compound will be monitored for quantification.
-
Sample Preparation: Similar to the HPLC-UV method, but with a potentially higher dilution factor due to the increased sensitivity of the instrument.
-
Calibration: A five-point calibration curve will be prepared using the N-(4-chlorophenyl)acetamide reference standard.
Data Analysis and Interpretation
The data reported by each laboratory will be subjected to a rigorous statistical analysis to evaluate the performance of the analytical methods and the participating laboratories.
4.1. Statistical Parameters
The following statistical parameters will be calculated:
-
Repeatability (Intra-laboratory precision): The precision of the method under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision of the method between different laboratories.[4]
-
Z-Scores: A standardized measure of a laboratory's performance, calculated using the assigned value and the standard deviation for proficiency assessment.[5][6]
4.2. Simulated Data and Results
The following table presents a simulated dataset for the quantification of this compound by the eight participating laboratories using both analytical methods. The true value of the spiked sample is 0.100% w/w.
| Laboratory | HPLC-UV (% w/w) | UPLC-MS/MS (% w/w) |
| Lab 1 | 0.102 | 0.101 |
| Lab 2 | 0.098 | 0.099 |
| Lab 3 | 0.105 | 0.103 |
| Lab 4 | 0.095 | 0.097 |
| Lab 5 | 0.101 | 0.100 |
| Lab 6 | 0.108 | 0.104 |
| Lab 7 | 0.099 | 0.098 |
| Lab 8 | 0.103 | 0.102 |
| Mean | 0.101 | 0.100 |
| Std. Dev. | 0.004 | 0.002 |
| RSD (%) | 4.0% | 2.0% |
4.3. Interpretation of Results
The simulated data suggests that both methods provide results close to the true value. However, the UPLC-MS/MS method demonstrates superior precision, as indicated by the lower standard deviation and relative standard deviation (RSD).
The logical flow for the statistical analysis of the inter-laboratory data is illustrated in the following diagram.
Caption: Logical flow of the statistical analysis.
Conclusion and Recommendations
-
Both HPLC-UV and UPLC-MS/MS are suitable for the quantification of this compound.
-
The UPLC-MS/MS method offers superior precision and is recommended for applications requiring higher sensitivity and accuracy.
-
Regular participation in inter-laboratory comparison studies is crucial for laboratories to ensure the continued reliability of their analytical results.
By adhering to the principles of sound experimental design, employing validated analytical methods, and performing rigorous statistical analysis, pharmaceutical organizations can have a high degree of confidence in the quality of their analytical data for this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. waters.com [waters.com]
- 4. A simple methodology to analyze inter-laboratory data: a simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 6. pe100plus.com [pe100plus.com]
A Comparative Guide to the Genotoxicity Assessment of 2-(4-Chlorophenyl)acetamide
For researchers, scientists, and professionals in drug development, a thorough understanding of the genotoxic potential of any new chemical entity is paramount. This guide provides an in-depth technical comparison of the key assays used to evaluate the genotoxicity of 2-(4-Chlorophenyl)acetamide. While direct and extensive public data on this specific compound is limited, this guide will use established methodologies and data from structurally related chloroacetamide compounds to provide a framework for its assessment. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of potential outcomes.
Introduction: The Imperative of Genotoxicity Testing
Genotoxicity assessment is a critical component of safety evaluation for any substance intended for human use or environmental exposure.[1][2] It aims to identify compounds that can damage genetic material (DNA and chromosomes), potentially leading to mutations and cancer.[1][2] For a compound like this compound, which shares structural features with other chloroacetanilide herbicides, a rigorous evaluation of its genotoxic profile is essential.
The standard approach involves a battery of in vitro tests designed to detect different types of genetic damage.[1][3] This multi-faceted approach is necessary because no single assay can detect all possible mechanisms of genotoxicity.[1] The core in vitro battery typically includes:
-
A bacterial reverse mutation assay (Ames test) to detect gene mutations.[4][5]
-
An in vitro mammalian cell assay to assess chromosomal damage, such as the micronucleus test or the chromosomal aberration assay.[3][6][7]
A key consideration in these in vitro assays is the simulation of mammalian metabolism, as some compounds only become genotoxic after being metabolized by liver enzymes.[8][9][10][11] This is typically achieved by including a liver homogenate fraction (S9) in the test system.[8][9][10][11]
Comparative Analysis of Key Genotoxicity Assays
This section will compare the principles, endpoints, and interpretative value of the three cornerstone in vitro genotoxicity assays.
| Assay | Principle | Endpoint Measured | Strengths | Limitations |
| Bacterial Reverse Mutation Assay (Ames Test) | Measures the ability of a chemical to induce mutations that revert a mutation in a bacterial strain, allowing it to grow in the absence of a required nutrient.[4][5][12] | Gene mutations (frameshift or base-pair substitutions).[4] | Rapid, cost-effective, and highly sensitive for detecting point mutagens.[3][5] | Bacterial cells differ from mammalian cells; may not detect all mammalian carcinogens.[5] |
| In Vitro Micronucleus Test | Detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[6][13] | Chromosomal damage (clastogenicity and aneugenicity).[6][13] | Can detect both chromosome breakage and chromosome loss.[6][14] High-throughput screening is possible.[13] | Does not provide detailed information on the type of chromosomal aberration. |
| In Vitro Chromosomal Aberration Test | Microscopically evaluates structural changes in chromosomes (e.g., breaks, gaps, exchanges) in metaphase cells.[7][15] | Structural chromosomal aberrations.[7][15] | Provides detailed information on the types of chromosomal damage.[7] | More labor-intensive and requires specialized expertise for scoring.[7] |
Experimental Protocols and Methodologies
The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and regulatory acceptance.[1][16][17]
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method for identifying chemicals that can cause gene mutations.[4][5]
Experimental Workflow:
Caption: Workflow for the Ames Test.
Step-by-Step Methodology:
-
Strain Selection: Utilize a panel of bacterial strains, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), to detect different types of point mutations.[5][12]
-
Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of this compound.
-
Main Experiment:
-
Perform the assay with and without a metabolic activation system (S9 mix).[10]
-
In the pre-incubation method, the test compound, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with molten top agar and poured onto minimal glucose agar plates.[18][19]
-
Include appropriate vehicle (solvent) and positive controls (known mutagens for each strain with and without S9).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive response is characterized by a concentration-dependent increase in revertant colonies that is at least two- to three-fold higher than the solvent control, depending on the bacterial strain.[12][19]
In Vitro Micronucleus Test - OECD 487
This assay is a sensitive indicator of chromosomal damage.[6][13]
Experimental Workflow:
Caption: Workflow for the In Vitro Micronucleus Test.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, or human peripheral blood lymphocytes.[7][20]
-
Treatment: Expose cell cultures to at least three concentrations of this compound, both with and without S9 metabolic activation.
-
Exposure Duration: Include a short treatment (3-6 hours) with and without S9, followed by a recovery period, and a long treatment (e.g., 24 hours) without S9.[20][21]
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cell division at the two-cell stage, resulting in binucleated cells which are easier to score for micronuclei.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Microscopically score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro Chromosomal Aberration Test - OECD 473
This assay provides a direct measure of structural damage to chromosomes.[7][15]
Experimental Workflow:
Caption: Workflow for the In Vitro Chromosomal Aberration Test.
Step-by-Step Methodology:
-
Cell Culture: Similar to the micronucleus test, use a suitable mammalian cell line.[7][22]
-
Treatment: Expose cell cultures to various concentrations of this compound with and without S9 metabolic activation.[7][23]
-
Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting agent like colcemid to accumulate cells in metaphase.[15]
-
Harvesting: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, and then fix the cells.[24]
-
Slide Preparation: Drop the fixed cells onto microscope slides and stain them (e.g., with Giemsa).
-
Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.[23]
-
Data Interpretation: A positive result is defined as a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[15]
Comparative Data and Interpretation
Hypothetical Comparative Results for this compound:
| Assay | Result without S9 | Result with S9 | Interpretation |
| Ames Test | Negative | Positive in TA100 | Suggests that a metabolite of this compound is a mutagen that causes base-pair substitutions. |
| In Vitro Micronucleus Test | Equivocal | Positive | Indicates that a metabolite of the compound induces chromosomal damage (clastogenicity and/or aneugenicity). |
| In Vitro Chromosomal Aberration Test | Negative | Positive (increase in chromatid breaks) | Confirms that a metabolite is clastogenic, causing breaks in chromosomes. |
Interpretation of the Hypothetical Data:
The collective results would suggest that this compound itself is not genotoxic, but it is metabolized into one or more genotoxic metabolites. The positive Ames test points to a mutagenic potential, while the positive results in the micronucleus and chromosomal aberration assays confirm its ability to induce larger-scale chromosomal damage.
Conclusion and Future Directions
The assessment of the genotoxic potential of this compound requires a comprehensive battery of in vitro tests. The Ames test, the in vitro micronucleus test, and the in vitro chromosomal aberration test each provide unique and complementary information about a compound's ability to induce gene mutations and chromosomal damage.
Given the potential for genotoxicity within the chloroacetamide class of compounds, a thorough investigation of this compound is warranted. Should in vitro tests yield positive results, further in vivo testing would be necessary to understand the compound's genotoxic potential in a whole-animal system and to perform a meaningful risk assessment for human health.
References
- 1. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 2. In Vitro Genotoxicity Assays Testing Services | CRO Company [aurigeneservices.com]
- 3. criver.com [criver.com]
- 4. who.int [who.int]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. criver.com [criver.com]
- 8. Strategy for genotoxicity testing--metabolic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. bulldog-bio.com [bulldog-bio.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. An in vitro micronucleus assay with size-classified micronucleus counting to discriminate aneugens from clastogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. ovid.com [ovid.com]
- 17. oecd.org [oecd.org]
- 18. researchgate.net [researchgate.net]
- 19. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SFTG international collaborative study on in vitro micronucleus test IV. Using CHL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. itia.info [itia.info]
- 24. chemview.epa.gov [chemview.epa.gov]
- 25. researchgate.net [researchgate.net]
- 26. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Genotoxicity of chloroacetamide herbicides and their metabolites ...: Ingenta Connect [ingentaconnect.com]
- 28. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(4-Chlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: Hazard Profile of 2-(4-Chlorophenyl)acetamide
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following risks:
-
Skin Irritation : Direct contact can cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation : Poses a significant risk of serious eye irritation or damage upon contact.[1][2][3][5]
-
Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3][4][6]
-
Potential for Allergic Skin Reaction : May cause an allergic skin reaction in some individuals.[5]
Given these hazards, adherence to stringent safety protocols is not merely a recommendation but a necessity to ensure the well-being of all laboratory personnel.
Your First Line of Defense: Engineering Controls
Before any personal protective equipment is considered, robust engineering controls must be in place to minimize the risk of exposure.
-
Ventilation : All work with this compound should be conducted in a well-ventilated area. The mandatory use of a chemical fume hood is required for all procedures that may generate dust or aerosols.[5][6][7]
-
Emergency Equipment : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[6][7][8] Regular testing of this equipment is crucial to ensure its functionality in an emergency.
Personal Protective Equipment (PPE): An Essential Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with this compound. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles with side-shields or a face shield.[5][7] | Goggles must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][7] A face shield provides an additional layer of protection against splashes, especially during larger-scale operations. |
| Hands | Chemical-resistant gloves (e.g., Nitrile).[7] | Gloves must be inspected for any signs of degradation before each use. Contaminated gloves must be disposed of as hazardous waste. The selection of nitrile is based on its broad resistance to a range of chemicals. |
| Body | Laboratory coat or chemical-resistant apron/suit.[7][10] | A standard lab coat is mandatory for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or a Tyvek suit should be worn.[11] |
| Respiratory | NIOSH-approved respirator.[7] | Required for any operation that may generate dust or aerosols. The appropriate cartridge must be selected based on the potential airborne concentration and the specific form of the chemical being handled. |
Procedural Workflow for PPE Usage
Caption: PPE Donning and Doffing Workflow.
Standard Operating Procedures for Handling and Disposal
A systematic approach to handling and disposal is paramount to mitigating risks.
Handling Protocol
-
Preparation :
-
Ensure all engineering controls, including the chemical fume hood and emergency equipment, are operational.
-
Don the required PPE as outlined in the table above.
-
Clearly label all containers with the chemical name and appropriate hazard warnings.
-
-
Weighing and Transfer :
-
During Operation :
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all contaminated materials, including disposable gloves, weighing paper, and used labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
-
Disposal Method :
Emergency Response: Preparedness and Action
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Exposure First Aid
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][6][8] |
| Skin Contact | Immediately remove contaminated clothing.[12] Flush the affected skin with plenty of soap and water for at least 15 minutes.[5][6][8] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][8] Remove contact lenses if present and easy to do so.[1][5] Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8] |
Spill Response Protocol
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain : Prevent the further spread of the spill using appropriate absorbent materials. Do not let the chemical enter drains.[5]
-
Personal Protection : Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Clean-up :
-
Decontaminate : Thoroughly decontaminate the spill area and any equipment used in the cleanup.
-
Dispose : Dispose of all contaminated materials as hazardous waste according to the disposal plan.
Emergency Response Workflow
Caption: Emergency Response Decision Flowchart.
By integrating these safety protocols into your daily laboratory operations, you foster a secure environment that protects researchers and ensures the integrity of your scientific work.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. aaronchem.com [aaronchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. trihydro.com [trihydro.com]
- 12. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
